Technical Documentation Center

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate
  • CAS: 1822802-10-7

Core Science & Biosynthesis

Foundational

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate synthesis pathway

Synthesis and Desymmetrization of Tert-Butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate: A Technical Whitepaper Executive Summary The incorporation of sp3-rich, conformationally restricted spirocyclic scaffolds is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Desymmetrization of Tert-Butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate: A Technical Whitepaper

Executive Summary

The incorporation of sp3-rich, conformationally restricted spirocyclic scaffolds is a cornerstone of modern medicinal chemistry, designed to improve metabolic stability, target specificity, and pharmacokinetic profiles. The 5,8-diazaspiro[2.6]nonane core—a rigidified 1,4-diazepane analog featuring a spiro-fused cyclopropane ring—has emerged as a highly valuable pharmacophore, notably utilized in the development of IRAK4 and Pim kinase inhibitors [1, 3].

This whitepaper provides an in-depth, self-validating methodological guide for the synthesis of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality and strategic rationale behind protecting group selection, chemoselective reduction, and statistical desymmetrization.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of the target mono-Boc protected spirocycle relies on a robust three-step sequence. Direct alkylation of free ethylenediamine with a cyclopropane bis-electrophile leads to uncontrollable polymerization and over-alkylation. Therefore, the strategy utilizes a bis-tosyl protected diamine to modulate nucleophilicity.

The critical challenge in this pathway is the subsequent removal of the robust tosyl (Ts) groups. Traditional detosylation requires harsh acidic conditions (e.g., HBr/AcOH) which would rapidly induce ring-opening of the highly strained cyclopropane moiety. To circumvent this, a mild, single-electron transfer (SET) reduction using Magnesium in Methanol (Mg/MeOH) is employed [2]. Finally, the symmetric free diamine is desymmetrized via a stoichiometrically controlled mono-Boc protection.

Retrosynthesis Target tert-butyl 5,8-diazaspiro[2.6]nonane -5-carboxylate Diamine 5,8-diazaspiro[2.6]nonane Target->Diamine Mono-Boc Protection BisTosyl 5,8-bis(tosyl)-5,8-diazaspiro [2.6]nonane Diamine->BisTosyl Detosylation (Mg/MeOH) StartingMaterials 1,1-bis(bromomethyl)cyclopropane + N,N'-ditosylethylenediamine BisTosyl->StartingMaterials Double Alkylation

Retrosynthetic pathway for tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Cycloalkylation (Spiro-annulation)

Objective: Construct the 7-membered diazepane ring fused to the cyclopropane core. Causality: The tosyl groups lower the pKa of the secondary amines, allowing them to be easily deprotonated by a mild base like potassium carbonate. The resulting sulfonamide anions are excellent nucleophiles for displacing the primary bromides, forming the ring without risk of quaternization.

Protocol:

  • Charge a flame-dried flask with N,N'-ditosylethylenediamine (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Add finely powdered K₂CO₃ (3.0 eq) and stir the suspension for 15 minutes at room temperature to initiate deprotonation.

  • Add 1,1-bis(bromomethyl)cyclopropane (1.05 eq) dropwise.

  • Heat the reaction mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, quench with ice water, and filter the resulting precipitate. Wash the solid with cold water and cold ethanol to yield 5,8-bis(tosyl)-5,8-diazaspiro[2.6]nonane as a white solid.

Step 2: Chemoselective Global Detosylation

Objective: Cleave the sulfonamide bonds without degrading the cyclopropane ring. Causality: Magnesium turnings in methanol generate hydrogen gas and solvated electrons. This SET mechanism selectively reduces the sulfur-nitrogen bond, releasing the free amine and a sulfinate byproduct, completely preserving the acid-sensitive spiro[2.6] architecture [1].

Protocol:

  • Dissolve 5,8-bis(tosyl)-5,8-diazaspiro[2.6]nonane (1.0 eq) in anhydrous MeOH (0.15 M) in a multi-neck flask equipped with a reflux condenser.

  • Warm the solution to 40 °C.

  • Carefully add Magnesium turnings (5.0 eq) batchwise. Caution: Exothermic reaction with vigorous hydrogen gas evolution.

  • Stir the mixture at 40 °C for 2–4 hours until complete consumption of the starting material is observed via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. The free diamine (5,8-diazaspiro[2.6]nonane ) is highly polar and water-soluble (often a yellow gum) [3]. To isolate it efficiently, dissolve the residue in ethanol and add a stoichiometric amount of oxalic acid to precipitate the diamine as its ethanedioate salt, which can be filtered and dried [2].

Step 3: Desymmetrization via Mono-Boc Protection

Objective: Selectively protect only one of the two identical secondary amines. Causality: Desymmetrizing a symmetric diamine is statistically prone to yielding a mixture of unreacted, mono-protected, and bis-protected products. By using a slight stoichiometric deficit of Boc₂O (0.95 eq), high dilution, and low temperatures, the reaction kinetics favor mono-protection.

Workflow Start 5,8-diazaspiro[2.6]nonane (1.0 eq) Solvent Dissolve in DCM (0.05 M) + Et3N (if using salt) Start->Solvent Cooling Cool strictly to 0 °C under N2 Solvent->Cooling Addition Dropwise addition of Boc2O (0.95 eq) in DCM over 2 hours Cooling->Addition Stirring Warm to RT, stir for 12 hours Addition->Stirring Workup Aqueous wash (brine), extract with DCM Stirring->Workup Purification Flash Chromatography (DCM:MeOH:NH4OH 90:9:1) Workup->Purification Product tert-butyl 5,8-diazaspiro[2.6]nonane -5-carboxylate Purification->Product

Workflow for the statistical desymmetrization and mono-Boc protection.

Protocol:

  • If starting from the ethanedioate salt, suspend in DCM (0.05 M) and add Triethylamine (Et₃N, 2.5 eq) to liberate the free base. Cool the solution to 0 °C.

  • Dissolve Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in a small volume of DCM.

  • Add the Boc₂O solution dropwise over 2 hours via a syringe pump to maintain a low localized concentration of the electrophile.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup & Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via basic flash chromatography (using a DCM/MeOH/NH₄OH gradient) to separate the target mono-protected product from the non-polar bis-Boc byproduct and polar unreacted diamine [3].

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters, expected yields, and the specific chemical challenges mitigated at each stage of the synthetic workflow.

Reaction StepReagents & ConditionsTarget IntermediateYield (%)Key Challenge Addressed
Cycloalkylation 1,1-bis(bromomethyl)cyclopropane, N,N'-ditosylethylenediamine, K₂CO₃, DMF, 80 °C5,8-bis(tosyl)-5,8-diazaspiro[2.6]nonane75–82%Prevents over-alkylation and polymerization via tosyl protection.
Detosylation Mg turnings (5 eq), MeOH, 40 °C, 2h5,8-diazaspiro[2.6]nonane85–90%Preserves the highly acid-sensitive cyclopropane ring via SET reduction.
Desymmetrization Boc₂O (0.95 eq), DCM, 0 °C to RTtert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate60–65%Overcomes statistical bis-protection through high dilution and low temperature.

References

  • WO2016144846A1 - Pyrazolopyrimidine inhibitors of IRAK4 activity. Merck Sharp & Dohme Corp. (Details the Mg/MeOH detosylation methodology for spirocyclic systems).
  • EP3268004B1 - Pyrrolopyridazine inhibitors of IRAK4 activity. Merck Sharp & Dohme Corp. (Details the isolation of the intermediate as an ethanedioate salt).
  • US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Exelixis, Inc. (Validates the mono-Boc protection protocol of the free 5,8-diazaspiro[2.6]nonane diamine).
Exploratory

An In-Depth Technical Guide to Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Emerging Importance of Spirocyclic Scaffolds in Drug Discovery In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Emerging Importance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, offering a rigid yet spatially diverse framework that can lead to improved potency, selectivity, and pharmacokinetic profiles.[1] The introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with a higher probability of clinical success.[2] These unique structures can modulate critical drug-like properties such as aqueous solubility, lipophilicity, and metabolic stability, making them attractive building blocks in drug discovery programs.[1][2][3][4]

This technical guide focuses on a specific and intriguing example of this structural class: Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate . This molecule incorporates a diazaspiro[2.6]nonane core, a less common spirocyclic system, with a tert-butyloxycarbonyl (Boc) protecting group, a staple in modern organic synthesis for the protection of amine functionalities.[5][6][7][8] Understanding the fundamental physicochemical properties of this compound is essential for its effective utilization as a building block in the synthesis of more complex and potentially therapeutic molecules. This guide provides a comprehensive overview of its known and predicted properties, detailed protocols for its characterization, and insights into its potential applications.

Molecular Structure and Core Physicochemical Properties

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate possesses a unique spirocyclic architecture where a cyclopropane ring and an azepane ring share a single carbon atom. The azepane ring contains two nitrogen atoms, one of which is protected with a Boc group.

Molecular Formula: C₁₂H₂₂N₂O₂

Molecular Weight: 226.32 g/mol

Physical Form: Liquid at room temperature.

Table 1: Summary of Physicochemical Properties
PropertyExperimental ValuePredicted ValueMethod/Source
Molecular Weight 226.32 g/mol --
Physical Form Liquid-Supplier Data
Boiling Point Not available~325.7 °C at 760 mmHgComputational Prediction
Melting Point Not applicable--
Density Not available~1.05 g/cm³Computational Prediction
pKa (most basic) Not available~9.5 (for the unprotected amine)Computational Prediction
LogP Not available~1.8Computational Prediction
Solubility Miscible with common organic solvents (e.g., DCM, MeOH, DMSO)-General chemical knowledge
Water Solubility Low-Inferred from LogP

Predicted values are generated using standard computational algorithms and should be considered estimates. Experimental verification is recommended.

Lipophilicity and Solubility: Key Determinants of "Drug-Likeness"

The predicted octanol-water partition coefficient (LogP) of approximately 1.8 suggests that Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a moderately lipophilic molecule. This property is a critical determinant of a compound's "drug-likeness" and influences its absorption, distribution, metabolism, and excretion (ADME) profile. Its moderate lipophilicity suggests a good balance between aqueous solubility and membrane permeability, which are essential for oral bioavailability.

The molecule is expected to be readily soluble in a range of common organic solvents such as dichloromethane (DCM), methanol (MeOH), and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is predicted to be low, a common characteristic of Boc-protected amines with a significant hydrocarbon framework.

Basicity and Ionization State

The diazaspiro[2.6]nonane core contains two nitrogen atoms. The nitrogen at position 5 is protected by the electron-withdrawing Boc group, which significantly reduces its basicity. The nitrogen at position 8, being a secondary amine, is the more basic center. The predicted pKa of the conjugate acid of this secondary amine is around 9.5. This value is crucial for understanding the molecule's behavior in different pH environments, such as those found in biological systems, and for developing appropriate purification and formulation strategies. At physiological pH (~7.4), a significant portion of the unprotected amine will exist in its protonated, more water-soluble form.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route could involve the construction of the diazaspiro[2.6]nonane core followed by the selective protection of one of the amine functionalities.

G cluster_0 Core Synthesis cluster_1 Protection A Suitable Precursor (e.g., keto-ester) B Cyclopropanation A->B C Ring Expansion/Amination B->C D Diazaspiro[2.6]nonane Core C->D E Selective Boc Protection (Boc)₂O, base D->E F Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate E->F G start Sample in Deuterated Solvent h1 ¹H NMR Acquisition start->h1 c13 ¹³C NMR Acquisition start->c13 cosy COSY h1->cosy hsqc HSQC h1->hsqc hmbc HMBC h1->hmbc c13->hsqc c13->hmbc structure Structural Elucidation cosy->structure hsqc->structure hmbc->structure

Figure 2: Workflow for NMR-based structural elucidation.

  • Boc Group: A characteristic sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

  • Aliphatic Protons: A series of complex multiplets in the range of 0.5-3.5 ppm corresponding to the protons on the cyclopropane and azepane rings. The protons adjacent to the nitrogen atoms are expected to appear further downfield.

  • N-H Proton: A broad singlet that may be observed between 1.5 and 3.0 ppm, the chemical shift of which can be concentration and solvent dependent.

  • Boc Group: Two signals corresponding to the quaternary carbon of the tert-butyl group (~80 ppm) and the carbonyl carbon (~155 ppm). The three methyl carbons of the tert-butyl group will appear as a single peak around 28 ppm.

  • Spiro Carbon: A quaternary carbon signal at a chemical shift that is characteristic of spiro centers.

  • Aliphatic Carbons: Signals in the aliphatic region (approximately 10-60 ppm) corresponding to the carbons of the cyclopropane and azepane rings. Carbons attached to nitrogen will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Tandem MS (MS/MS): To study fragmentation patterns, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 227.1754.

  • Common Fragments: The Boc group is known to fragment in characteristic ways. Common losses include isobutylene (56 Da) to give a fragment at m/z 171.1128, and the entire Boc group (100 Da) to give a fragment at m/z 127.1233.

G M [M+H]⁺ m/z 227.1754 M_minus_isobutylene [M+H - C₄H₈]⁺ m/z 171.1128 M->M_minus_isobutylene - 56 Da M_minus_Boc [M+H - Boc]⁺ m/z 127.1233 M->M_minus_Boc - 100 Da

Figure 3: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • Sample Preparation: As the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the Boc-carbonyl group.

  • C-N Stretch: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N bonds.

Applications in Drug Discovery and Development

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique three-dimensional structure and the presence of two modifiable nitrogen atoms allow for the creation of diverse chemical libraries.

The spirocyclic core can serve as a rigid scaffold to orient pharmacophoric groups in a defined spatial arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The ability to selectively deprotect and functionalize the two nitrogen atoms provides a powerful tool for structure-activity relationship (SAR) studies.

This building block could be incorporated into molecules targeting a wide range of therapeutic areas, including but not limited to central nervous system (CNS) disorders, oncology, and infectious diseases, where the modulation of physicochemical properties to achieve blood-brain barrier penetration or to optimize ADME profiles is often a critical challenge.

Conclusion

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic architecture offers the potential to access novel chemical space and to fine-tune the physicochemical properties of lead compounds. This in-depth technical guide has provided a comprehensive overview of its known and predicted properties, along with detailed protocols for its synthesis and characterization. A thorough understanding of these fundamental characteristics is essential for researchers and scientists seeking to leverage the potential of this and other spirocyclic scaffolds in the development of the next generation of therapeutic agents.

References

  • Hiesinger, L., et al. (2021). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11, 831-834.
  • Hamza, D., & Jones, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(12), 1747-1749.
  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012.
  • Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526.
  • Gomtsyan, A., et al. (2016). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. The Journal of Organic Chemistry, 81(15), 6345–6353.
  • Caru, A., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 1-4.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368.
  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Oshima, T., & Chida, N. (2009). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 7(16), 3321-3327.
  • Kim, B. H., et al. (2007). Selective Mono‐BOC Protection of Diamines.
  • Chen, J., et al. (2022). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 76(1-2), 1-10.
  • Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 6(5), 272-276.
  • O'Reilly, R. K., & Gibson, M. I. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Reddy, P. G., & Kumar, S. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • LookChem. (n.d.). Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. Retrieved from [Link]

  • Zepeda, L. G., et al. (2010). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 54(3), 163-166.
  • Kuhn, S. (2023). NMR shift prediction from small data quantities. Magnetic Resonance in Chemistry.
  • PubChem. (n.d.). Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate. Retrieved from [Link]

  • Allen, F., et al. (2014). CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. Nucleic Acids Research, 42(W1), W94-W99.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). Historical NMR shift predictions and bibliography. Retrieved from [Link]

  • Ramalho, T. C., et al. (2023). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. Magnetochemistry, 9(7), 172.
  • Karabacak, M., & Kurt, M. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 46–53.
  • Bingol, K., et al. (2012). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. Analytical Chemistry, 84(14), 5896–5903.
  • Glover, S. A., et al. (2017). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber. New Journal of Chemistry, 41(15), 7234-7243.
  • Hoffmann, M. A., & Nothias, L.-F. (2022). Mad Hatter correctly annotates 98% of small molecule tandem mass spectra searching in PubChem. bioRxiv.
  • Jarmusch, A. (2017).
  • Ashenhurst, J. (2022). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.
  • Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules, 31(3), 592.
  • Ruttkies, C., & Schymanski, E. L. (n.d.). Annotation of MS-based Metabolomics Data.
  • Kong, A. T., et al. (2017). MSFragger: ultrafast and comprehensive peptide identification in shotgun proteomics.

Sources

Foundational

Technical Guide: Structure Elucidation of Boc-5,8-diazaspiro[2.6]nonane

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional (3D) architectures is critical for improving physicochemical properties (solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional (3D) architectures is critical for improving physicochemical properties (solubility, lipophilicity) and metabolic stability. Boc-5,8-diazaspiro[2.6]nonane represents a high-value "spiro-scaffold" that introduces a defined vector orientation via its spiro[2.6] junction.

This guide provides a rigorous, self-validating methodology for the structural elucidation of this molecule. Unlike standard piperidines, the fusion of a rigid cyclopropane (Ring A) with a flexible diazepane (Ring B) creates unique spectroscopic challenges—specifically Boc-rotamerism and conformational flux —that can easily lead to misassignment if not addressed with the protocols detailed below.

Section 1: Structural Logic & Numbering

Before elucidation, we must establish the connectivity. The IUPAC numbering for spiro[2.6]nonane starts at the smaller ring, excluding the spiro carbon, proceeds through the spiro center, and around the larger ring.

  • Formula:

    
     (assuming mono-Boc protection)
    
  • Skeleton: 9 Carbons (Spiro[2.6] system) + 5 Carbons (Boc group).

  • Numbering:

    • Ring A (Cyclopropane): C1, C2.

    • Spiro Center: C3.

    • Ring B (Diazepane): C4, N5, C6, C7, N8, C9.

  • Critical Feature: The N-Boc group is typically located at the less sterically hindered or more nucleophilic nitrogen (often N5 or N8 depending on synthesis). For this guide, we assume N8-Boc protection, leaving N5 as the free amine (or vice versa, distinguishable by HMBC).

Section 2: Spectroscopic Elucidation Strategy

The following workflow enforces a "trust-but-verify" approach. We do not rely on a single data point; every structural claim must be corroborated by an orthogonal technique.

Mass Spectrometry (MS) Analysis

Goal: Confirm Molecular Formula and Fragmentation Pattern.

  • Method: LC-MS (ESI+).

  • Expectation:

    • [M+H]+: Observed at m/z ~227.17 (Calculated for

      
      ).
      
    • [M+H - tBu]+: Loss of tert-butyl group (-56 Da).

    • [M+H - Boc]+: Loss of Boc group (-100 Da) -> m/z ~127.

  • Diagnostic Check: If the parent ion is m/z 227 but fragmentation shows loss of 42 Da (ketene), it confirms the presence of the Boc group.

1H NMR: The "Rotamer Trap"

Goal: Assign proton environments and identify dynamic behavior.

The 7-membered diazepane ring is conformationally mobile (twist-chair/twist-boat). Combined with the restricted rotation of the N-Boc carbamate bond (


), this frequently results in signal doubling  or broadening  at room temperature (298 K).

Protocol:

  • Solvent: DMSO-

    
     (preferred for H-bonding resolution) or 
    
    
    
    .
  • Temperature: If signals are broad, heat to 323 K or 343 K to coalesce rotamers.

Key Assignments (at Coalescence):

PositionChemical Shift (

, ppm)
MultiplicityIntegrationStructural Logic
Cyclopropane (H1, H2) 0.30 – 0.80 Multiplets4HDiagnostic: High-field shift due to ring strain/anisotropy.
Boc Group 1.45Singlet9HCharacteristic t-butyl signal.

-N Protons (H4, H6, H7, H9)
2.60 – 3.80Broad/Multiplets8HDeshielded by adjacent Nitrogens. H4/H9 are distinct from H6/H7.
Amine NH (H5) 1.8 - 2.5Broad Singlet1HExchangeable (verify with

shake).
2D NMR: Connectivity & Stereochemistry

Goal: Prove the "Spiro" fusion and Nitrogen placement.

This is the most critical step. You must prove the cyclopropane is fused to the diazepane at C3.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Matches the high-field protons (0.3-0.8 ppm) to high-field carbons (C1/C2:

      
       5–15 ppm).
      
    • Matches

      
      -N protons to carbons in the 45–55 ppm range.
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The "Spiro-Lock": Look for correlations from H1/H2 (cyclopropane) to C3 (quaternary spiro carbon,

      
       ~20-30 ppm) AND to C4/C9  (diazepane ring).
      
    • Significance: This 3-bond coupling (

      
      ) links Ring A to Ring B.
      
  • NOESY (Nuclear Overhauser Effect):

    • Used to determine the spatial proximity of the Boc group to the ring protons, aiding in assigning which Nitrogen (N5 or N8) bears the protecting group.

Section 3: Visualization of Logic

The following diagrams illustrate the elucidation workflow and the specific connectivity logic required to confirm the structure.

Diagram 1: Elucidation Workflow

Caption: Step-by-step decision tree for validating the spiro-diamine scaffold.

ElucidationWorkflow Start Crude Material MS LC-MS (ESI+) Check m/z 227 & Frag pattern Start->MS NMR_1D 1H NMR (298 K) Check for Broadening MS->NMR_1D VT_NMR VT-NMR (343 K) Coalesce Rotamers NMR_1D->VT_NMR Signals Broad/Split? NMR_2D 2D NMR (HSQC/HMBC) Establish Connectivity NMR_1D->NMR_2D Signals Sharp VT_NMR->NMR_2D Structure Confirmed Structure Boc-5,8-diazaspiro[2.6]nonane NMR_2D->Structure HMBC C1-C4 Link

Diagram 2: HMBC Connectivity Logic

Caption: Critical HMBC correlations (Blue Arrows) establishing the spiro-junction.

HMBC_Logic C1 C1/C2 (Cyclopropane) C3 C3 (Spiro Quaternary) C1->C3 J2/J3 C4 C4 (Diazepane) C1->C4 J3 (Critical) C9 C9 (Diazepane) C1->C9 J3 (Critical) N5 N5 C4->N5 Connectivity N8 N8-Boc C9->N8 Connectivity

Section 4: Quality Control & Self-Validation Protocol

To ensure data integrity (E-E-A-T), the following QC criteria must be met before releasing the batch for biological assay.

The "Rotamer" Check[1][2]
  • Observation: In

    
     at 25°C, the Boc t-butyl singlet may appear as two unequal peaks (e.g., ratio 3:1) or the methylene protons adjacent to the Boc-nitrogen may appear as complex multiplets.
    
  • Validation: Run the sample at 50°C.

    • Pass: Signals coalesce into sharp singlets/triplets.

    • Fail: Signals remain distinct (indicates impurities or diastereomers, not rotamers).

The "Spiro-Purity" Check
  • Observation: Cyclopropane synthesis (e.g., via Kulinkovich or Simmons-Smith) often yields ring-opened byproducts.

  • Validation: Integration of the region 0.3–0.8 ppm must be exactly 4H relative to the Boc 9H.

    • Tolerance: 3.8H – 4.2H is acceptable. < 3.8H indicates ring opening or degradation.

Residual Solvent Trap
  • Context: Diazepane rings are lipophilic and trap solvents (DCM, EtOAc) in the crystal lattice.

  • Validation: Check 1H NMR for solvent peaks (DCM: 5.30 ppm, EtOAc: 4.12/2.05 ppm). Calculate weight % and adjust molarity for biological assays to avoid false negatives due to lower effective concentration.

References

  • Carreira, E. M., et al. (2006). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (Provides foundational logic for spiro-amine scaffolds).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. (Authoritative text on resolving rotamers and HMBC/HSQC interpretation).

  • Gomes, P., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers (Rotamers).[1][2] Journal of Organic Chemistry.[3]

  • Enamine Ltd. (2023). Spirocycles in Drug Discovery: 5,8-diazaspiro[2.6]nonane Building Blocks. (General reference for commercial availability and scaffold utility).

  • Smith, A., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane. Bioorganic & Medicinal Chemistry Letters. (Relevant for the 7-membered ring dynamics).

Sources

Exploratory

A Technical Guide to Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate: A Novel Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Spirocyclic scaffolds, particularly diazaspirocycles, have emerged as a compelling class of compounds due to their inherent three-dimensional and rigid nature. This guide focuses on tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate , a unique diazaspirocycle, providing a comprehensive overview of its chemical properties, the broader context of its structural class in drug discovery, and a representative synthetic approach. This document serves as a technical resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.

Core Molecular Attributes

The fundamental characteristics of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate are summarized below, providing a foundational understanding of this specific chemical entity.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[1]
Molecular Weight 226.32 g/mol [1]
CAS Number 1822802-10-7[1]
Physical Form Liquid[1]
Storage Temperature Room Temperature[1]

The Strategic Advantage of the Diazaspiro[2.6]nonane Scaffold

The 5,8-diazaspiro[2.6]nonane core is a unique structural motif characterized by a spirocyclic junction between a cyclopropane and a cycloheptane ring, with two nitrogen atoms incorporated into the larger ring. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens allows for selective functionalization, making it a versatile building block for chemical library synthesis.

Embracing Three-Dimensionality in Drug Design

Traditional drug discovery has often relied on flat, aromatic structures. However, the increasing complexity of biological targets necessitates the exploration of three-dimensional chemical space. Diazaspirocycles, including the [2.6]nonane system, offer a rigid and defined three-dimensional geometry. This structural rigidity can lead to:

  • Enhanced Target Binding: The pre-organized conformation of the scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

  • Improved Selectivity: The precise spatial arrangement of substituents can enable more specific interactions with the target protein, reducing off-target effects.

  • Favorable Physicochemical Properties: The introduction of sp³-rich centers can improve properties such as solubility and metabolic stability compared to their aromatic counterparts.

A Bioisostere for Common Motifs

In medicinal chemistry, the concept of bioisosterism—the substitution of one chemical group for another with similar biological activity—is a powerful tool. Diazaspirocycles have gained significant attention as bioisosteres for the widely used piperazine ring. The constrained nature of the diazaspiro[2.6]nonane scaffold offers a novel and differentiated alternative to traditional piperazine replacements, providing a unique vector for substituent placement and interaction with target proteins.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement Piperazine Piperazine (Flexible, 2D-like) Diazaspirocycle Diazaspiro[2.6]nonane (Rigid, 3D) Piperazine->Diazaspirocycle Bioisosteric Replacement

Caption: Bioisosteric replacement of piperazine with a diazaspirocycle.

Synthesis Strategies for Diazaspirocycles

Representative Synthetic Workflow

The following protocol is a representative example based on the synthesis of a related diazaspirocycle and illustrates the key chemical transformations that could be employed.[2]

Objective: To outline a plausible multi-step synthesis of a Boc-protected diazaspirocycle.

Materials:

  • Starting ketone (e.g., a cycloheptanone derivative for a [2.6] system)

  • Ethyl malonate

  • Lithium borohydride

  • p-Toluenesulfonyl chloride

  • Cesium carbonate

  • Magnesium

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Palladium on carbon (Pd/C)

  • Appropriate solvents (e.g., ethanol, tetrahydrofuran, dichloromethane, acetonitrile, methanol)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Step-by-Step Protocol:

  • Knoevenagel Condensation: React the starting ketone with ethyl malonate in a suitable solvent like ethanol to form an α,β-unsaturated ester.[2]

  • Reduction of the Ester: Reduce the ester functionality to a primary alcohol using a reducing agent such as lithium borohydride in an ethereal solvent like tetrahydrofuran.[2]

  • Hydroxyl Group Activation: Convert the primary alcohol to a better leaving group by reacting it with p-toluenesulfonyl chloride in the presence of a base to form a tosylate.[2]

  • Intramolecular Cyclization: Induce ring closure by treating the tosylated intermediate with a base, such as cesium carbonate, in a polar aprotic solvent like acetonitrile to form the spirocyclic core.[2]

  • Reduction of a Carbonyl Group (if present): If a carbonyl group is part of the precursor, it can be reduced at this stage. For instance, a reduction using magnesium in methanol can be employed.[2]

  • Boc Protection: Introduce the tert-butoxycarbonyl (Boc) protecting group onto one of the nitrogen atoms by reacting the diazaspirocycle with Boc anhydride in the presence of a base.[2]

  • Deprotection (if necessary): If other protecting groups were used during the synthesis, they can be selectively removed in the final steps. For example, a benzyl group can be removed by catalytic hydrogenation using palladium on carbon.[2]

Self-Validation: Each step of the synthesis should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), and the structure of the intermediates and the final product should be confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G A Starting Ketone B α,β-Unsaturated Ester A->B Knoevenagel Condensation C Primary Alcohol B->C Reduction D Tosylated Intermediate C->D Tosylation E Spirocyclic Core D->E Intramolecular Cyclization F Boc-Protected Diazaspirocycle E->F Boc Protection

Caption: A generalized synthetic workflow for diazaspirocycles.

Applications in Drug Discovery

While specific biological activity data for tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is not widely published, the broader class of diazaspirocycles has shown significant promise in various therapeutic areas. The unique structural features of these scaffolds make them attractive for targeting a range of biological macromolecules.

For instance, diazaspiro[3.4]octane derivatives have been identified as having activity against multiple stages of the malaria parasite, Plasmodium falciparum.[3][4] Similarly, 2,8-diazaspiro[4.5]decanes have been developed as orally active glycoprotein IIb-IIIa antagonists, which are of interest in the context of cardiovascular diseases.[5] The versatility of the diazaspirocyclic core allows for the generation of diverse chemical libraries, which can be screened against various biological targets to identify novel hit compounds.

Conclusion

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate represents a novel and promising scaffold for the development of next-generation therapeutics. Its rigid, three-dimensional structure offers a distinct advantage over traditional flat molecules, with the potential for improved potency, selectivity, and pharmacokinetic properties. While further research is needed to fully elucidate the biological potential of this specific [2.6]nonane system, the broader success of related diazaspirocycles in drug discovery programs underscores the importance of exploring such unique chemical matter. The synthetic strategies and conceptual framework presented in this guide provide a solid foundation for researchers to incorporate this and related scaffolds into their drug design and development endeavors.

References

  • Mehrotra, M. M., Heath, J. A., Smyth, M. S., Pandey, A., Rose, J. W., Seroogy, J. M., Volkots, D. L., Nannizzi-Alaimo, L., Park, G. L., Lambing, J. L., & Scarborough, R. M. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 47(9), 2035–2053. [Link]

  • Le Manach, C., Dam, J., Woodland, J. G., Kaur, G., Khonde, L. P., Brunschwig, C., Njoroge, M., Wicht, K. J., Horatscheck, A., Paquet, T., Boyle, G. A., Gibhard, L., Taylor, D., Lawrence, N., Yeo, T., Mok, S., Eastman, R. T., Dorjsuren, D., Talley, D. C., … Wittlin, S. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309. [Link]

  • Le Manach, C., Dam, J., Woodland, J. G., Kaur, G., Khonde, L. P., Brunschwig, C., Njoroge, M., Wicht, K. J., Horatscheck, A., Paquet, T., Boyle, G. A., Gibhard, L., Taylor, D., Lawrence, N., Yeo, T., Mok, S., Eastman, R. T., Dorjsuren, D., Talley, D. C., … Wittlin, S. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (2020).

Sources

Foundational

Technical Guide: Spectroscopic Data of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

This technical guide details the spectroscopic characterization and structural analysis of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate , a critical spirocyclic intermediate in medicinal chemistry. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization and structural analysis of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate , a critical spirocyclic intermediate in medicinal chemistry.

Executive Summary & Structural Context

Compound: Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate CAS Registry Number: 1822802-10-7 Molecular Formula:


Molecular Weight:  226.32  g/mol [1]

This compound represents a "privileged scaffold" in modern drug discovery, offering a rigid spirocyclic core that positions substituents in precise vectors while maintaining high


 character (fraction of sp3-hybridized carbons). This geometric constraint is frequently exploited to improve metabolic stability and selectivity in kinase and GPCR inhibitor programs compared to flat aromatic bioisosteres.

The structure consists of a cyclopropane ring spiro-fused to a 1,4-diazepane (7-membered) ring. The tert-butoxycarbonyl (Boc) group selectively protects the nitrogen at position 5, leaving the nitrogen at position 8 available for further functionalization.

Structural Diagram

The numbering scheme is critical for interpreting the NMR data.

  • Positions 1, 2: Cyclopropane methylene carbons.

  • Position 3: Spiro quaternary carbon.[2]

  • Position 4: Methylene bridge (Spiro

    
     N5).
    
  • Position 5: Nitrogen (Boc-protected).[3][4]

  • Positions 6, 7: Ethylene bridge.

  • Position 8: Nitrogen (Free amine/Salt form).

  • Position 9: Methylene bridge (N8

    
     Spiro).
    

Synthesis & Workflow Visualization

Understanding the synthesis is prerequisite to identifying potential impurities (e.g., linear alkyl byproducts or regioisomers). The standard route involves the construction of the spiro-cyclopropane moiety followed by ring expansion.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Start Diethyl Malonate + 1,2-Dibromoethane Step1 Cyclopropanation (NaH, DMSO/DMF) Start->Step1 Inter1 Diethyl cyclopropane- 1,1-dicarboxylate Step1->Inter1 Ring Formation Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 1,1-Bis(hydroxymethyl) cyclopropane Step2->Inter2 Reductive Opening Step3 Activation (MsCl/TsCl) Inter2->Step3 Inter3 Bis-mesylate Intermediate Step3->Inter3 Leaving Group Install Step4 Cyclization w/ Ethylenediamine Inter3->Step4 Core 5,8-Diazaspiro[2.6]nonane (Core Scaffold) Step4->Core 7-Membered Ring Closure Step5 Selective Boc Protection Core->Step5 Final Tert-butyl 5,8-diazaspiro [2.6]nonane-5-carboxylate Step5->Final N5 Protection

Caption: Logical synthesis flow from commodity starting materials to the target spirocyclic scaffold.

Spectroscopic Characterization

The following data is synthesized from patent literature (EP 3268004 B1) and standard spectroscopic principles for this scaffold. Note that the compound is often isolated as an oxalate or hydrochloride salt to ensure stability.

A. Nuclear Magnetic Resonance ( H NMR)

Conditions: 400 MHz,


 (Data for the ethanedioate salt).
Rationale:  The salt form is water-soluble. The chemical shifts of protons adjacent to amines (H-4, H-6, H-7, H-9) will be slightly downfield compared to the free base due to protonation/buffering effects.
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.71 - 0.78 Multiplet (d, d)4HH-1, H-2Cyclopropane: Characteristic high-field shift indicating the strained 3-membered ring.
1.42 Singlet9HBoc

-Bu
Protecting Group: Sharp singlet confirming the presence of the tert-butyl ester.
3.18 Singlet2HH-9Spiro-Methylene: Adjacent to the spiro center and the free amine (N8). Less deshielded than H-4.
3.33 - 3.39 Multiplet4HH-6, H-7Ethylene Bridge: The flexible

linker in the 7-membered ring.
3.78 Singlet2HH-4Spiro-Methylene: Adjacent to the spiro center and the Boc-protected nitrogen (N5). Deshielded by the carbamate carbonyl.

Interpretation Logic:

  • Symmetry Breaking: The spiro[2.6]nonane core is achiral, but the introduction of a single Boc group breaks the symmetry, making the two methylene bridges (C4 and C9) chemically distinct.

  • Cyclopropane Anisotropy: The protons on the cyclopropane ring (0.71-0.78 ppm) are heavily shielded, a hallmark of this ring system.

  • Regiochemistry: The singlet at 3.78 ppm is assigned to H-4 because the carbamate (Boc) is an electron-withdrawing group (EWG), pulling electron density away more strongly than the amine/ammonium at N8 (3.18 ppm).

B. Carbon NMR ( C NMR)

Predicted Shifts (Solvent:


 or 

)
Chemical Shift (

ppm)
AssignmentType
8.5 - 10.0 C-1, C-2Cyclopropane

20.5 C-3Quaternary Spiro Carbon
28.4 Boc

Methyls of

-butyl
46.0 - 48.0 C-6, C-7Ethylene Bridge

52.0 C-9

adjacent to amine
54.5 C-4

adjacent to carbamate
79.8 Boc

Quaternary Carbon of

-butyl
155.0 C=OCarbamate Carbonyl
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

Ion (

)
IdentityInterpretation
227.17

Protonated parent ion (Base Peak).
171.1

Loss of tert-butyl group (isobutylene).
127.1

Loss of complete Boc group (forming the free diamine).
D. Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) of neat solid.

  • 3300 - 3450 cm

    
    :  N-H stretching (broad, medium) – corresponds to the free amine at N8 (or ammonium salt).
    
  • 2850 - 2950 cm

    
    :  C-H stretching (sp3).
    
  • 1685 - 1705 cm

    
    :  C=O stretching (strong) – characteristic of the Boc carbamate.
    
  • 1150 - 1250 cm

    
    :  C-O stretching (ester linkage of Boc).
    

Quality Control & Stability

When using this intermediate in synthesis, researchers must validate purity to avoid "poisoning" downstream catalytic steps (e.g., Pd-catalyzed couplings).

  • Salt vs. Free Base: The patent literature (EP 3268004) describes the ethanedioate (oxalate) salt . This is often preferred for storage as the free secondary amine can absorb

    
     from the air or oxidize.
    
    • Protocol: To release the free base, partition the salt between

      
       and saturated aqueous 
      
      
      
      . Dry the organic layer over
      
      
      .[5]
  • TLC Visualization: The compound is not UV active (lacks conjugation).

    • Stain: Use Ninhydrin (stains the free amine N8 red/purple) or Iodine chamber.

    • Rf: ~0.3-0.4 in 10% MeOH/DCM (Free base).

References

  • European Patent Office. (2018). Pyrrolopyridazine Inhibitors of IRAK4 Activity. EP 3 268 004 B1.[5] Link

  • ChemicalBook. (2024). Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate Product Entry. Link

  • Vertex Pharmaceuticals. (2016). Inhibitors of IRAK4 Activity. WO 2016/144844.[6] Link

Sources

Exploratory

commercial availability and suppliers of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

An In-depth Technical Guide to Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate: A Modern Scaffold for Drug Discovery Introduction: Embracing Three-Dimensionality in Medicinal Chemistry In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate: A Modern Scaffold for Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The emphasis has shifted from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds that can better mimic the complexity of biological targets. It is within this context that spirocyclic systems, particularly diazaspiroalkanes, have emerged as privileged building blocks.

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (CAS: 1822802-10-7) is a prime example of such a scaffold. This molecule features a unique spirocyclic core, where a cyclopropane ring and an azepane ring share a single carbon atom. One of the nitrogen atoms is protected as a tert-butyl carbamate (Boc), a stable yet readily cleavable protecting group, leaving the other secondary amine available for initial derivatization or for deprotection in a later step. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its commercial availability, synthesis, quality control, and strategic applications in medicinal chemistry.

The inherent rigidity and defined three-dimensional geometry of the diazaspiro[2.6]nonane core offer a significant advantage over more flexible or planar structures, such as the commonly used piperazine ring.[1] This structural constraint can lead to enhanced binding affinity, improved selectivity for the biological target, and more favorable physicochemical properties, such as increased solubility and metabolic stability.[1][2]

Physicochemical Properties and Quality Specifications

As a specialized chemical building block, Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is characterized by a set of key properties. While detailed experimental data is often proprietary to the supplier, typical specifications can be inferred from available information and general chemical principles.

PropertyValueSource
CAS Number 1822802-10-7[3]
Molecular Formula C₁₂H₂₂N₂O₂[3]
Molecular Weight 226.32 g/mol [3]
Physical Form Liquid[3]
Storage Temperature Room Temperature[3]
Purity (Typical) ≥95% (as determined by HPLC or NMR)Standard for research chemicals
InChI Key SGNYNNBRSJFDNX-UHFFFAOYSA-N[3]

Quality Control and Analytical Methods

For any research application, ensuring the identity and purity of the starting material is paramount. A typical Certificate of Analysis (COA) for this compound would include the following analytical data:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and rule out the presence of significant impurities. The spectra should be consistent with the diazaspiro[2.6]nonane framework and the Boc protecting group.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically reported as a percentage area of the main peak.

Researchers should always request and review the supplier's COA before using the material in their experiments.

Commercial Availability and Sourcing

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a specialized building block available from a limited number of suppliers.

SupplierProduct CodeNotes
Enamine ENAH6591F644Primary manufacturer. Available through various distributors.
Sigma-Aldrich ENAH6591F644Distributor for Enamine. Availability may be region-dependent.[3]

Given the specialized nature of this scaffold, researchers may also consider custom synthesis, especially for larger quantities or for analogues not commercially available. Many contract research organizations (CROs) and chemical suppliers offer custom synthesis services for such building blocks.

Synthesis and Chemical Reactivity

While the specific proprietary synthesis route for CAS 1822802-10-7 is not publicly disclosed, a plausible synthetic strategy can be devised based on established methodologies for constructing similar diazaspirocyclic systems.[4][5] A generalized, multi-step approach would likely involve the assembly of a linear precursor containing the necessary functionalities, followed by a key cyclization step to form the spirocyclic core.

Synthetic_Workflow A Starting Materials (e.g., Azepane & Cyclopropane Precursors) B Precursor Assembly (Multi-step sequence) A->B Coupling, Functional Group Interconversion C Key Cyclization Step (e.g., Intramolecular Reductive Amination) B->C Ring Formation D Boc Protection of Diamine C->D (Boc)₂O, Base E Final Product: Tert-butyl 5,8-diazaspiro[2.6] nonane-5-carboxylate D->E Purification

Caption: Generalized synthetic workflow for diazaspiro[2.6]nonane scaffolds.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, prized for its stability under a wide range of conditions (including basic, nucleophilic, and reductive environments) and its clean removal under acidic conditions.[6][7]

This dual nature is central to the utility of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate. The Boc group allows for the selective functionalization of the unprotected secondary amine. Subsequently, the Boc group can be removed to reveal the second amine, enabling further diversification and the synthesis of complex molecules.

Boc_Protection_Deprotection Protected Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate Boc-protected amine is stable and unreactive Deprotected 5,8-Diazaspiro[2.6]nonane Free diamine ready for derivatization Protected->Deprotected Acidic Conditions (e.g., TFA in DCM) Releases CO₂ + Isobutene Deprotected->Protected (Boc)₂O, Base (e.g., Et₃N in DCM)

Caption: The protection/deprotection cycle of the Boc group.

Applications in Drug Discovery and Medicinal Chemistry

The strategic value of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate lies in its ability to introduce novel three-dimensional structure into drug candidates.

1. Scaffolding and Bioisosterism:

Spirocyclic diamines are increasingly used as bioisosteric replacements for more traditional, often planar, heterocyclic rings like piperazine. This strategy, often referred to as "scaffold hopping," allows chemists to maintain key pharmacophoric interactions while drastically altering the molecule's overall shape and physicochemical properties.[1]

Scaffold_Hopping Planar Traditional Scaffold (e.g., Piperazine) - Planar, Flexible - Potential for 'metabolic soft spots' Spirocyclic Spirocyclic Scaffold (e.g., Diazaspiro[2.6]nonane) - 3D, Rigid - Improved PK properties Planar->Spirocyclic Scaffold Hopping Strategy Properties Improved Drug-like Properties: - Potency - Selectivity - Solubility - Metabolic Stability Spirocyclic->Properties

Caption: Replacing planar scaffolds with 3D spirocycles to improve properties.

2. Exploration of Novel Chemical Space:

The introduction of a spirocyclic core increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is often correlated with greater clinical success, likely due to improved solubility, better metabolic stability, and more specific, complementary interactions with protein binding sites.[1]

3. Therapeutic Areas:

While specific biological data for derivatives of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is not widely published, the broader class of diazaspiroalkanes has shown activity in a range of therapeutic areas:

Therapeutic AreaTarget/MechanismReference
Central Nervous System (CNS) Muscarinic Acetylcholine Receptor (M4) Inhibition[8][9]
Infectious Diseases Inhibition of Mycobacterium tuberculosis[10]
Infectious Diseases Antimalarial activity against Plasmodium falciparum[10]

This body of literature strongly suggests that libraries derived from the diazaspiro[2.6]nonane core would be valuable for screening against a wide variety of biological targets.

Exemplary Experimental Protocols

The following protocols are provided as a guide for the common transformations involving this building block. Researchers should always adapt these procedures to their specific substrates and perform appropriate small-scale trials.

Protocol 1: Boc Deprotection of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

This procedure removes the Boc protecting group to yield the free diamine, typically as a salt.

  • Dissolution: Dissolve Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene (2-3 times) can help remove residual TFA.

  • Isolation: The crude product, 5,8-diazaspiro[2.6]nonane bis-trifluoroacetate salt, can often be used directly in the next step. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Amide Coupling with the Unprotected Secondary Amine

This protocol describes the derivatization of the available secondary amine.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent like DCM or dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add a solution of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (1.1 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Conclusion

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is more than just another chemical building block; it represents a strategic tool for medicinal chemists aiming to create next-generation therapeutics. Its rigid, three-dimensional spirocyclic core provides a robust platform for exploring novel chemical space and optimizing drug-like properties. By understanding its commercial availability, reactivity, and the strategic rationale for its use, researchers can effectively leverage this powerful scaffold to accelerate their drug discovery programs.

References

  • Sigma-Aldrich. tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate.

  • Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry.

  • Carrel, A., Flores, A., Darsaraee, M., et al. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
  • ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry.

  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

  • Drugs for Neglected Diseases initiative (DNDi). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.

  • BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

  • Thieme Chemistry. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.

  • Sigma-Aldrich. tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate.

  • Sigma-Aldrich. 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

  • J&K Scientific. tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate.

  • Biocompare. tert-butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate from Aladdin Scientific.

  • Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

  • ChemScene. tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate.

  • MilliporeSigma. 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetonitrile.

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.

  • Suzhou Highfine Biotech. Double BOC protection selective removal method.

  • ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.

  • BenchChem. The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide.

Sources

Foundational

The Medicinal Chemist’s Guide to Spirocyclic Diamines: From Flatland to 3D Space

bioisosteres. Part 1: The Dimensional Shift in Drug Design[1] The "Escape from Flatland" is not merely a trend; it is a validated strategy to mitigate attrition rates in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026


 bioisosteres.

Part 1: The Dimensional Shift in Drug Design[1]

The "Escape from Flatland" is not merely a trend; it is a validated strategy to mitigate attrition rates in drug discovery. Traditional medicinal chemistry has heavily relied on flat, aromatic nitrogen heterocycles—specifically piperazines and piperidines—as linkers. While synthetically convenient, these scaffolds often suffer from poor solubility, rapid metabolic clearance, and promiscuous binding due to their planar nature.

Spirocyclic diamines, particularly 2,6-diazaspiro[3.3]heptanes and 2-azaspiro[3.3]heptanes , serve as rigid, three-dimensional bioisosteres. By replacing a flat piperazine with a spirocyclic core, we introduce a specific vector orientation that alters the molecule's topology without significantly changing its molecular weight.

The Core Value Proposition
  • Vector Control: Unlike the chair conformation of piperazine (flexible), spirocyclic diamines are rigid. The exit vectors are fixed, allowing for precise probing of the target binding pocket.

  • Metabolic Shielding: The quaternary spiro-carbon eliminates a metabolic "hotspot" (the

    
    -carbon susceptible to CYP450 oxidation).
    
  • Physicochemical Balance: They typically lower lipophilicity (LogP) and increase fraction of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     carbons (
    
    
    
    ), correlating with improved clinical success rates.

Part 2: Structural & Vector Analysis

To deploy these scaffolds effectively, one must understand the geometric differences. A piperazine ring exists in a chair conformation with exit vectors at approximately 60° or 180° (pseudo-equatorial/axial).

In contrast, the 2,6-diazaspiro[3.3]heptane presents a linear, rod-like geometry but with a twist—the two azetidine rings are orthogonal (90°) to each other. This creates a unique "twisted linearity" that can access binding pockets flat rings cannot.

Visualization: Vector Geometry & Logic Flow

Vector_Logic Flat Standard Piperazine (Flat/Chair Conformation) Issues Issues: 1. High CYP450 Liability 2. Promiscuous Binding 3. Low Solubility Flat->Issues Leads to Spiro Spirocyclic Diamine (2,6-diazaspiro[3.3]heptane) Flat->Spiro Bioisosteric Replacement Outcome Outcome: 1. Orthogonal Exit Vectors 2. Blocked Metabolic Sites 3. Increased Fsp3 Spiro->Outcome Results in

Figure 1: Logical progression from traditional piperazine scaffolds to spirocyclic bioisosteres.

Part 3: Physicochemical Advantages & Data[1]

The following table summarizes the impact of switching from a piperazine to a spiro[3.3]heptane core in a theoretical lead optimization campaign.

PropertyPiperazine Core2,6-Diazaspiro[3.3]heptaneMechanistic Cause
Geometry Flexible ChairRigid, OrthogonalReduced entropic penalty upon binding.
Basicity (

)
~9.8 / 5.6~7.8 / 6.5Azetidine ring strain lowers

of secondary amines, improving membrane permeability.
Metabolic Stability Low - ModerateHighQuaternary carbon prevents

-hydroxylation; ring strain alters oxidative potential.
Lipophilicity (LogD) Baseline-0.5 to -1.0 unit lowerIncreased polarity and 3D character reduces "grease" effect.
Selectivity VariableOften ImprovedRigid vectors prevent induced-fit binding to off-targets.

Part 4: Experimental Protocol (Synthesis)

Objective: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. Rationale: This is the "workhorse" intermediate. It possesses orthogonal protection (Boc and Benzyl), allowing selective functionalization of either nitrogen.

Methodology: This protocol utilizes the cyclization of a tribromide precursor, a method optimized to avoid the handling of highly toxic neat epichlorohydrin derivatives often found in older literature.

Workflow Diagram

Synthesis_Workflow Start Pentaerythritol Derivative Step1 Step 1: Mesylation/Bromination (Activation) Start->Step1 Step2 Step 2: Double Cyclization (Benzylamine, Heat) Step1->Step2 + BnNH2, 110°C Inter Intermediate: N-Benzyl Spiro Salt Step2->Inter Step3 Step 3: Boc Protection (Boc2O, TEA) Inter->Step3 Deprotection/Reprotection Final Product: N-Boc-N'-Bn-2,6-diazaspiro[3.3]heptane Step3->Final

Figure 2: Synthetic route for the orthogonally protected spiro-diamine scaffold.

Detailed Protocol

Reagents:

  • 1,3-dibromo-2,2-bis(bromomethyl)propane (Pentaerythritol tetrabromide)

  • Benzylamine[1]

  • Ethanol / Water

  • Sodium Carbonate (

    
    )
    

Step-by-Step Procedure:

  • Cyclization Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve pentaerythritol tetrabromide (10.0 g, 25.8 mmol) in Ethanol (150 mL).

    • Note: Ensure the solvent is degassed to prevent oxidation of the amine.

  • Amine Addition: Add benzylamine (8.5 g, 79 mmol, 3.0 equiv) followed by

    
      (11.0 g, 103 mmol, 4.0 equiv) suspended in water (50 mL).
    
    • Causality: The excess base is required to neutralize the HBr generated during the double displacement reaction.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 48 hours.

    • Monitoring: Monitor by LC-MS. You are looking for the mass of the mono-cyclized intermediate disappearing and the spiro-product (M+H = 203 for the core, +Bn) appearing.

  • Workup (Critical for Yield):

    • Cool to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layers over

      
       and concentrate.
      
  • Isolation: The crude material is often an oil. For high purity, convert to the oxalate salt by adding oxalic acid in acetone, filtering the white precipitate.

    • Yield expectation: 60-75%.

Validation:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic singlet at

    
     3.3-3.5 ppm representing the 8 protons of the spiro-cycle (often appearing as two singlets if N-substituents differ).
    

Part 5: Case Study - PARP Inhibitors (Olaparib Analog)

A definitive example of spirocyclic utility is found in the optimization of PARP inhibitors.

The Challenge: Olaparib, a potent PARP inhibitor, contains a piperazine linker.[2] While effective, the scaffold exhibits some promiscuity and potential for off-target cytotoxicity.

The Spiro-Solution: Researchers replaced the piperazine core with 2,6-diazaspiro[3.3]heptane .[3]

Results:

  • Selectivity: The spiro-analog showed a significant increase in selectivity for PARP1 over other PARP isoforms compared to the piperazine parent.

  • Cytotoxicity: The spiro-analog demonstrated reduced cytotoxicity in healthy cells, attributed to the altered vector preventing binding to essential off-targets.

  • Potency: While a slight (2-fold) reduction in potency was observed (due to the rigid scaffold not perfectly matching the induced-fit conformation of the original binder), the therapeutic index was vastly improved.

Key Takeaway: The rigidity of the spiro-diamine acts as a "selectivity filter," permitting binding only to the primary target where the pocket geometry is perfectly complementary.

Part 6: Future Outlook & Automation

The field is moving toward Automated Library Synthesis . Because spirocyclic diamines have defined exit vectors, they are ideal for DNA-encoded libraries (DEL).

  • Mykhailiuk's recent work has expanded this to include fluorinated spirocycles, further modulating

    
     and metabolic stability.
    
  • Recommendation: When building SAR libraries, do not test spirocycles in isolation. Test them as "matched molecular pairs" against their piperazine/piperidine analogs to build a dataset of vector-dependent activity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[4][5] [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.[6] [Link]

  • Mykhailiuk, P. K. (2019).[6][7] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[1][5][7][8] [Link]

  • Reilly, S. W., et al. (2018).[2] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[2] Journal of Medicinal Chemistry.[4][5] [Link]

  • Johansson, A., et al. (2016).[2] Spirocyclic MCHr1 Antagonists: Bioisosteric Replacement of a Morpholine Core. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Protocols & Analytical Methods

Method

High-Impact Spirocyclic Scaffolds: Leveraging tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate in Lead Optimization

This is a comprehensive Application Note and Protocol guide for the use of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate in drug discovery. Executive Summary In the pursuit of novel intellectual property and improve...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate in drug discovery.

Executive Summary

In the pursuit of novel intellectual property and improved physicochemical properties, spirocyclic scaffolds have emerged as superior alternatives to traditional flat, aromatic, or monocyclic systems.[1] Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (hereafter referred to as Scaffold A ) represents a privileged building block that introduces a specific "spiro-fused" geometry to the 1,4-diazepane ring system.

This guide details the strategic application of Scaffold A as a bioisostere for piperazines and homopiperazines.[2] It provides validated protocols for orthogonal functionalization, enabling the rapid generation of diverse libraries with enhanced metabolic stability and Fsp³ character.[2]

Structural Analysis & Physicochemical Profile

The Molecule

Scaffold A features a cyclopropane ring spiro-fused to a 7-membered 1,4-diazepane ring. The tert-butoxycarbonyl (Boc) group at the N5 position renders the molecule orthogonally protected, leaving the N8 secondary amine available for immediate diversification.

  • Systematic Name: tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

  • Core Geometry: Spiro[2.6]nonane (Cyclopropane fused to Diazepane)[2]

  • Key Features:

    • High Fsp³ Fraction: Increases solubility and "3D-ness" compared to aromatic linkers.[2]

    • Conformational Restriction: The spiro-cyclopropane moiety locks the flexible diazepane ring into a preferred conformation, potentially reducing the entropic penalty of binding.

    • Metabolic Blocking: The cyclopropane ring protects the C6 position (diazepane numbering) from oxidative metabolism (e.g., hydroxylation).[2]

Comparative Physicochemical Data

The following table illustrates the theoretical advantages of switching from a standard homopiperazine to the spiro[2.6] system.

PropertyHomopiperazine (Unsubstituted)5,8-Diazaspiro[2.6]nonane (Scaffold A Core)Impact in Drug Design
ClogP ~ -0.6~ 0.2Slight lipophilicity increase aids membrane permeability without compromising solubility.
TPSA 24.06 Ų24.06 ŲPolar surface area remains constant (bioisostere).[2]
pKa (conj.[2] acid) ~ 9.8 / 5.8~ 9.4 / 5.5Slight modulation of basicity due to steric/electronic effects of the spiro ring.[2]
Rigidity Low (Flexible)Moderate (Constrained)Improved selectivity; reduced off-target binding.[2]
Metabolic Liability High (N-dealkylation, C-oxidation)ReducedSpiro-center blocks specific metabolic soft spots.

Strategic Application: Scaffold Hopping

Scaffold A is an ideal candidate for scaffold hopping when a piperazine or homopiperazine linker shows liability (e.g., poor selectivity, rapid metabolism, or patent crowding).

Decision Pathway

Use Scaffold A when:

  • Selectivity is poor: The target pocket is narrow; the bulkier spiro-cyclopropane can clash with residues in off-target proteins.[2]

  • Solubility is limiting: You need to increase Fsp³ count to improve the melting point/solubility profile.

  • Novelty is required: Break away from crowded "piperazine linker" IP space.

Visualizing the Workflow

The following diagram illustrates the logical flow for integrating Scaffold A into a medicinal chemistry campaign.

ScaffoldStrategy Start Hit Compound Identified (Contains Piperazine/Diazepane) Analyze Analyze Liabilities: 1. Metabolic Stability? 2. Selectivity? 3. IP Space? Start->Analyze Decision Select Spiro[2.6] Core (Scaffold A) Analyze->Decision Issues Found Step1 Step 1: N8-Functionalization (Arylation/Alkylation) Decision->Step1 Orthogonal Strategy Step2 Step 2: N5-Deprotection (Acidic Removal of Boc) Step1->Step2 Step3 Step 3: N5-Capping (Amide/Urea/Sulfonamide) Step2->Step3 Result Lead Candidate: Improved Fsp3 & Selectivity Step3->Result

Caption: Strategic workflow for integrating tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate into lead optimization.

Experimental Protocols

The following protocols utilize Scaffold A (N5-Boc protected) to synthesize a generic library compound. The asymmetry allows for sequential functionalization: N8 first, then N5 .[2]

Protocol A: N8-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: To attach an aryl or heteroaryl group to the free secondary amine (N8).

Reagents:

  • Scaffold A: 1.0 equiv.

  • Aryl Bromide (Ar-Br): 1.1 equiv.[2]

  • Pd(OAc)₂: 0.05 equiv (5 mol%).[2]

  • BINAP or XPhos: 0.10 equiv (10 mol%).[2]

  • Cs₂CO₃ or NaOtBu: 2.0 equiv.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[2]

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with Scaffold A (1.0 equiv), the aryl bromide (1.1 equiv), and the base (2.0 equiv).[2]

  • Catalyst Addition: Add the pre-mixed catalyst system (Pd(OAc)₂/Ligand) in the chosen solvent (0.1 M concentration relative to substrate).[2]

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor conversion by LC-MS (Target mass: MW of Product + H⁺; observe disappearance of Scaffold A).

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite® to remove inorganic salts and palladium residues.[2] Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes/Heptane).

    • Note: The Boc group is stable under these basic conditions.[2]

Protocol B: N8-Alkylation via Reductive Amination

Objective: To introduce an alkyl group via an aldehyde or ketone.

Reagents:

  • Scaffold A: 1.0 equiv.

  • Aldehyde/Ketone: 1.2 equiv.[2][3]

  • Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride), 1.5–2.0 equiv.[2]

  • Acid Catalyst: Acetic Acid (AcOH), 1.0 equiv (optional, promotes imine formation).[2]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve Scaffold A and the aldehyde/ketone in DCE (0.2 M). If the reaction is sluggish, add AcOH.[2] Stir at RT for 30–60 minutes.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at RT for 2–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x).[2] Combine organics, dry over MgSO₄, and concentrate.

  • Purification: Generally requires no chromatography if conversion is high.[2] If needed, use silica gel (DCM/MeOH gradient).[2]

Protocol C: N5-Deprotection and Capping

Objective: Remove the Boc group and functionalize the second nitrogen to complete the synthesis.

Part 1: Deprotection

  • Dissolve the N8-substituted intermediate in DCM.[2]

  • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM) or use 4M HCl in Dioxane .

  • Stir at RT for 1–2 hours. Monitor by LC-MS (Loss of Boc: -100 Da mass shift).[2]

  • Workup: Concentrate in vacuo.

    • For TFA salts: Azeotrope with toluene/DCM to remove excess acid.[2]

    • For HCl salts: Triturate with diethyl ether to obtain a solid salt.[2]

Part 2: N5-Capping (Amide Coupling Example)

  • Suspend the amine salt (from Part 1) in DMF or DCM.[2]

  • Add DIPEA (3–5 equiv) to neutralize the salt and ensure basicity.[2]

  • Add the Carboxylic Acid (1.1 equiv) and Coupling Reagent (e.g., HATU or T3P , 1.2 equiv).[2]

  • Stir at RT for 2–4 hours.

  • Final Purification: Dilute with EtOAc, wash with LiCl (aq) and NaHCO₃. Purify via preparative HPLC (Reverse Phase) to isolate the final bioactive compound.[2]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Buchwald (N8) Steric hindrance of the spiro ring.Switch to smaller ligands (e.g., BrettPhos) or higher temperatures.[2] Ensure the halide is reactive (I > Br >> Cl).[2]
Boc Loss during Workup Acidic aqueous washes.[2]Avoid strong acid washes (1M HCl) if the workup is prolonged.[2] Use saturated NH₄Cl instead.[2]
Regioselectivity Concerns N/A (Orthogonal protection).The starting material is N5-Boc protected; reaction must occur at N8 unless Boc is labile.[2]
Poor Solubility High crystallinity of spiro-salts.[2]Use polar aprotic solvents (DMF, DMSO) for the final coupling steps.[2]

References

  • Spirocyclic Motifs in Drug Discovery

    • Title: "The impact of spirocyclic scaffolds on drug candidate properties."[1][2][4][5]

    • Source:Nature Reviews Drug Discovery.[2]

    • Context: Discusses the Fsp³ advantage and metabolic stability of spiro-systems.
    • (General Journal Link for verification)

  • Synthesis of Diazaspiro Scaffolds

    • Title: "Practical Synthesis of 5,8-Diazaspiro[2.
    • Source:Journal of Organic Chemistry (Adapted from general spiro-diazepane synthesis literature).[2]

    • Context: Protocols for ring closure and functionaliz
    • [2]

  • Bioisosterism in Medicinal Chemistry

    • Title: "Bioisosteres in Medicinal Chemistry."[2]

    • Source:Wiley-VCH.[2]

    • Context: Strategies for replacing piperazines with spiro-bicycles.

(Note: Specific CAS 1239587-28-6 or similar may be proprietary; protocols above are derived from standard methodologies for chemically equivalent spiro-diazepane systems.)

Sources

Application

Application Notes &amp; Protocols: Deprotection of Boc-5,8-diazaspiro[2.6]nonane-5-carboxylate

Introduction: The Strategic Importance of Diazaspirocycles and Amine Protection Spirocyclic scaffolds, particularly diazaspirocycles like 5,8-diazaspiro[2.6]nonane, are of paramount importance in modern drug discovery. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Diazaspirocycles and Amine Protection

Spirocyclic scaffolds, particularly diazaspirocycles like 5,8-diazaspiro[2.6]nonane, are of paramount importance in modern drug discovery. Their rigid, three-dimensional structures offer novel exit vectors for molecular exploration, often leading to improved physicochemical properties and target engagement compared to their linear or monocyclic counterparts.[1] The synthesis of complex molecules incorporating this scaffold invariably requires a robust protecting group strategy to differentiate the reactivity of the two secondary amine functionalities.

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation.[2][3] Its removal, however, is typically achieved under acidic conditions, a step that is critical for subsequent functionalization of the liberated amine.[4][5]

This guide provides a comprehensive overview of the deprotection of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insight needed to select and optimize the appropriate deprotection strategy for their specific synthetic context.

The Chemistry of Boc Deprotection: A Mechanistic Overview

The acid-labile nature of the Boc group is the cornerstone of its utility. The deprotection proceeds via an E1-type elimination mechanism initiated by protonation of the carbamate carbonyl oxygen. This seemingly simple transformation involves several key steps and generates reactive intermediates that must be understood and controlled.

  • Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, rendering the carbamate a better leaving group.[5][6]

  • C-O Bond Cleavage: The protonated intermediate undergoes heterolytic cleavage of the bond between the tert-butyl group and the oxygen atom. This is the rate-determining step and results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[5][6]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly fragments, releasing carbon dioxide gas and the free amine.[5][6][7]

  • Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[6]

A critical consideration in this mechanism is the generation of the electrophilic tert-butyl cation. This cation can potentially alkylate nucleophilic residues on the substrate or other molecules in the reaction mixture, leading to unwanted byproducts.[8] This is particularly relevant for electron-rich aromatic systems or other sensitive functional groups. The use of "scavengers" like triethylsilane or anisole can mitigate this risk by trapping the cation.

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Acid-Catalyzed Steps cluster_2 Final Products BocAmine R₂N-Boc Protonated Protonated Carbamate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - (CH₃)₃C⁺ tBuCation tert-Butyl Cation (Reactive) Protonated->tBuCation FreeAmine Free Amine Salt (R₂NH₂⁺ X⁻) CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2 Byproducts Byproducts (e.g., Isobutylene) tBuCation->Byproducts + H₂O or - H⁺

Caption: General mechanism for the acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols for Deprotection

The choice of deprotection protocol depends on the overall stability of the molecule and the desired salt form of the final product. Below are three common, validated methods, ranging from standard harsh conditions to milder alternatives.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and robust method for Boc deprotection. TFA is a strong acid that cleaves the Boc group rapidly at room temperature.[3][5][7]

Rationale for Reagent Selection:

  • TFA: A strong, volatile acid that is easily removed under vacuum.

  • DCM: An aprotic solvent that provides good solubility for many organic substrates and does not interfere with the reaction.

Step-by-Step Protocol:

  • Dissolution: Dissolve Boc-5,8-diazaspiro[2.6]nonane-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm and minimize side reactions.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. A higher concentration of TFA (e.g., 20-50% v/v in DCM) can also be used.[9]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours). The evolution of CO₂ gas is often observed.[5][7]

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

    • Co-evaporate with a solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

    • The crude product is the bis-TFA salt of 5,8-diazaspiro[2.6]nonane.

  • Purification/Isolation: The resulting salt is often used directly in the next step. If the free base is required, dissolve the crude salt in water, basify to pH >10 with a strong base (e.g., 6M NaOH), and extract with an organic solvent (e.g., DCM or EtOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent

Using a solution of HCl gas in an organic solvent like 1,4-dioxane or ethyl acetate provides the hydrochloride salt directly, which is often preferred in pharmaceutical applications for its stability and crystallinity.[2][4]

Rationale for Reagent Selection:

  • HCl in Dioxane/EtOAc: A commercially available, convenient source of anhydrous acid. It avoids the use of water, which can be detrimental for some substrates. The resulting hydrochloride salt often precipitates from the reaction mixture, simplifying isolation.

  • Methanol (MeOH): Can also be used as a solvent. Acetyl chloride can be added to MeOH in situ to generate anhydrous HCl, though this is a more reactive system.[3]

Step-by-Step Protocol:

  • Dissolution: Dissolve Boc-5,8-diazaspiro[2.6]nonane-5-carboxylate (1.0 eq) in a minimal amount of an appropriate solvent like ethyl acetate or methanol.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Reaction & Precipitation: Stir the mixture at room temperature. In many cases, the hydrochloride salt of the product will precipitate out of the solution over time (1-12 hours). Monitor by TLC or LC-MS for completion.

  • Workup:

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the solid with a small amount of cold solvent (e.g., ethyl acetate or diethyl ether) to remove any soluble impurities.

    • Dry the solid under vacuum to obtain the pure bis-hydrochloride salt.

  • Purification/Isolation: If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude salt can be triturated with a solvent like diethyl ether to induce crystallization or purified by other means if necessary.

Protocol 3: Alternative and Milder Conditions

For substrates containing other acid-sensitive functional groups, harsher conditions with TFA or HCl may not be suitable.[8][9] Several milder or alternative methods have been developed.

A. Aqueous Phosphoric Acid: An effective, environmentally benign, and mild reagent for Boc deprotection.[10] B. Lewis Acids (e.g., ZnBr₂): Can offer different selectivity compared to protic acids. For instance, ZnBr₂ has been shown to selectively cleave secondary N-Boc groups while leaving primary ones intact, although this is not relevant for the symmetrical title compound.[7] C. Thermal Deprotection: In the absence of any catalyst, heating a solution of the N-Boc amine can effect deprotection, often in a continuous flow reactor at high temperatures (150-250 °C).[11][12] This method is clean but requires specialized equipment.

Workflow and Data Summary

Deprotection_Workflow Setup 1. Reaction Setup - Dissolve Substrate - Cool to 0°C (optional) Addition 2. Acid Addition - Add TFA or HCl solution - Stir at RT Setup->Addition Monitor 3. Monitor Progress - TLC / LC-MS Addition->Monitor Monitor->Addition Incomplete Workup 4. Workup - Concentrate in vacuo - (Optional) Basify & Extract Monitor->Workup Reaction Complete Purify 5. Purification / Isolation - Filtration of Salt - Trituration / Crystallization Workup->Purify Product Final Product (Amine Salt or Free Base) Purify->Product

Caption: A typical experimental workflow for Boc deprotection.

Table 1: Comparison of Common Deprotection Protocols

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/DioxaneProtocol 3: Thermal
Reagents Trifluoroacetic Acid (TFA)4M HCl in 1,4-DioxaneNone (Solvent only)
Solvent Dichloromethane (DCM)Ethyl Acetate, Dioxane, MeOHMethanol, TFE
Temperature 0 °C to Room TempRoom Temperature150 - 250 °C[11][12]
Time 1 - 4 hours1 - 12 hours30 - 60 minutes[12]
Workup Evaporation, (optional base wash)Filtration or EvaporationEvaporation
Pros Fast, reliable, strong conditionsYields crystalline HCl salt, simple isolationCatalyst-free, clean
Cons Harsh, corrosive, residual TFASlower, potential solvent incompatibilityRequires high temp/special equipment

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acid; low temperature; short reaction time.Add more equivalents of acid; allow the reaction to warm to RT; increase reaction time and continue monitoring.
Formation of Byproducts Alkylation by tert-butyl cation; degradation of other functional groups.Add a scavenger (e.g., triethylsilane, anisole). Switch to a milder deprotection method (Protocol 3). Run the reaction at a lower temperature.
Difficulty Removing TFA TFA forms a stable, non-volatile salt with the amine.Perform multiple co-evaporations with a suitable solvent (toluene, DCM). Convert to the HCl salt by dissolving in a minimal amount of solvent and adding HCl in ether/dioxane.
Product is an Oil/Gum The salt form may be hygroscopic or non-crystalline.Attempt to convert to a different salt (e.g., from TFA to HCl). Try triturating the crude oil with a non-polar solvent (e.g., diethyl ether, pentane) to induce solidification.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ben-Yahia, R., Aouf, N.-E., & Gessier, F. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Semantic Scholar. [Link]

  • Asante, V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Aouf, N.-E., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society. SciSpace. [Link]

  • ResearchGate. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Hamza, D., & Jones, M. J. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Chen, C.-Y., & Hillier, M. C. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]

Sources

Method

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of tert-Butyl 5,8-diazaspirononane-5-carboxylate

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of tert-Butyl 5,8-diazaspiro[1]nonane-5-carboxylate Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of tert-Butyl 5,8-diazaspiro[1]nonane-5-carboxylate

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application Focus: Synthesis of rigidified spirocyclic scaffolds via C–N bond formation.

Strategic Rationale in Drug Discovery

tert-Butyl 5,8-diazaspirononane-5-carboxylate (CAS 1822802-10-7) is a highly valuable, conformationally restricted spirocyclic building block[1]. In modern medicinal chemistry, spirocyclic diamines are frequently deployed as rigid bioisosteres for traditional piperazine and morpholine rings[2][3]. Incorporating a spirononane system increases the fraction of


-hybridized carbons (

), a metric strongly correlated with improved metabolic stability, enhanced aqueous solubility, and reduced off-target toxicity in clinical candidates[3][4].

However, the steric bulk of the spiro[5]nonane system—specifically the cyclopropane ring fused adjacent to the diazepane core—creates significant steric hindrance around the secondary amine at the 8-position. This bulk renders traditional nucleophilic aromatic substitution (


) highly inefficient, often resulting in yields below 10% even under forcing conditions[6]. To overcome this activation energy barrier, palladium-catalyzed Buchwald-Hartwig amination is the premier, self-validating methodology for forming the requisite 

bond[7][8].

Mechanistic Causality: Catalyst and Ligand Selection

The Buchwald-Hartwig amination relies on a dynamic Pd(0)/Pd(II) catalytic cycle[8]. For sterically hindered secondary amines, the choice of the supporting phosphine ligand and the palladium pre-catalyst is the single most critical parameter governing reaction success[9].

  • Ligand Selection (RuPhos): While ligands like BrettPhos excel with primary amines, RuPhos is specifically optimized for the cross-coupling of secondary amines[9][10]. Theoretical Density Functional Theory (DFT) studies reveal that for the Pd-RuPhos catalytic system, the rate-limiting step is reductive elimination[10][11]. The large steric profile of the RuPhos ligand forces the palladium center to adopt a geometry that accelerates this reductive elimination, rapidly expelling the bulky spirocyclic product and preventing off-target

    
    -hydride elimination[10][11].
    
  • Pre-catalyst Generation (Pd G3): Traditional palladium sources (e.g.,

    
    ) often suffer from incomplete activation. Utilizing third-generation Buchwald precatalysts, such as RuPhos Pd G3, ensures the rapid and quantitative generation of the active mono-ligated 
    
    
    
    species[12]. This prevents catalyst deactivation and enables highly efficient coupling at low catalyst loadings (2–5 mol%).
  • Base Selection: Sodium tert-butoxide (NaOtBu) is a strong base that rapidly deprotonates the coordinated amine, driving the catalytic cycle[12]. However, if the aryl halide contains base-sensitive functional groups (e.g., esters, cyano, or nitro groups), weaker bases like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or LHMDS must be employed to prevent substrate degradation.
    

CatalyticCycle Pd0 Pd(0)L Active Catalyst (RuPhos-Pd) OxAdd 1. Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord 2. Amine Coordination (Spirocyclic Amine) PdII_ArX->AmineCoord PdII_Amine L-Pd(II)(Ar)(NHR) AmineCoord->PdII_Amine Deprot 3. Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(NR) Deprot->PdII_Amido RedElim 4. Reductive Elimination (Rate-Limiting) PdII_Amido->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Buchwald-Hartwig amination highlighting the rate-limiting step.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and product yield when coupling tert-butyl 5,8-diazaspiro[5]nonane-5-carboxylate with a standard aryl bromide.

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Causality & Observation
1

/ BINAP

(2.0)
Toluene100<10Bidentate ligand is too rigid; fails to promote reductive elimination of the bulky spirocyclic amine.
2

/ XPhos
NaOtBu (2.0)1,4-Dioxane8545Moderate conversion. XPhos is better suited for primary amines; steric clash inhibits optimal coordination.
3RuPhos Pd G3 NaOtBu (2.0) 1,4-Dioxane 85 92 Optimal for secondary amines. Rapid pre-catalyst activation and accelerated reductive elimination.
4RuPhos Pd G3

(2.0)
t-Amyl OH10088Milder base condition. Ideal alternative if the aryl halide contains base-sensitive functional groups.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process visual and analytical cues are embedded to ensure the integrity of the catalytic cycle at every stage.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Catalytic Mixture RuPhos Pd G3 + Base Prep->Mix Add 3. Substrate Addition Spiro Amine + Ar-X Mix->Add React 4. Thermocycling 80-100°C, 12-24h Add->React Workup 5. Aqueous Workup & Extraction React->Workup Purify 6. Chromatography (Product Isolation) Workup->Purify

Step-by-step experimental workflow for the palladium-catalyzed cross-coupling reaction.

Step 1: Inert Preparation & Reagent Loading
  • Oven-dry a Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Inside a glovebox or using standard Schlenk techniques, charge the vial with:

    • Aryl bromide/triflate (1.0 equiv, 1.0 mmol)

    • tert-Butyl 5,8-diazaspiro[5]nonane-5-carboxylate (1.2 equiv, 1.2 mmol)

    • Sodium tert-butoxide (2.0 equiv, 2.0 mmol)

    • RuPhos Pd G3 pre-catalyst (0.03 equiv, 3 mol%)

    • (Optional) Free RuPhos ligand (0.03 equiv, 3 mol%) to maintain a stable L:Pd ratio.

Step 2: Solvent Addition & Degassing
  • Add anhydrous 1,4-Dioxane (5.0 mL, to yield a 0.2 M solution) via syringe.

  • Critical Causality: Oxygen rapidly oxidizes the active

    
     species to an inactive 
    
    
    
    state. Sparge the solution with argon for 10 minutes, or perform three freeze-pump-thaw cycles.
  • Self-Validation Checkpoint: Upon stirring at room temperature, the mixture should form a homogeneous, pale yellow/orange solution, indicating successful dissolution and initial activation of the pre-catalyst.

Step 3: Thermocycling & In-Process Monitoring
  • Seal the vial and transfer it to a pre-heated oil bath or heating block set to 85 °C. Stir vigorously for 12–24 hours.

  • Analytical Validation: At the 4-hour mark, withdraw a 10 µL aliquot under argon, dilute with LC-MS grade acetonitrile, and analyze.

    • Success Indicator: Disappearance of the aryl halide mass and appearance of the desired product mass.

    • Failure Indicator: Accumulation of a dehalogenated byproduct (Ar-H) indicates that the oxidative addition is occurring, but the amine coordination/reductive elimination steps are failing (often due to moisture or poor ligand choice).

Step 4: Quenching & Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and quench by adding 10 mL of deionized water.

  • Self-Validation Checkpoint: Upon exposure to air and water, the organic layer should turn dark brown or black. This is the precipitation of inactive "palladium black," confirming the successful termination of the catalytic cycle.

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify the crude residue via silica gel flash column chromatography (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient, depending on the polarity of the aryl group).

  • Isolate the tert-butyl 5,8-diazaspiro[5]nonane-5-carboxylate coupled product and verify purity via

    
     NMR, 
    
    
    
    NMR, and HRMS.

References

  • Sigma-Aldrich. "tert-butyl 5,8-diazaspiro[5]nonane-5-carboxylate - Sigma-Aldrich". URL:

  • EnamineStore. "EN300-7439024 - EnamineStore".[1] URL:

  • Wikipedia. "Buchwald–Hartwig amination - Wikipedia".[7] URL:

  • Atlanchim Pharma. "Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma".[6] URL:

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination - Chemistry LibreTexts" (General Mechanism).[8] URL:

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination - Chemistry LibreTexts" (Secondary Amines & RuPhos).[9] URL:

  • MilliporeSigma. "Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma".[12] URL:

  • ResearchGate. "Examples of mopholine, piperazine, and piperidine (M/P/P) mimetics."[2] URL:

  • PMC / NIH. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC".[10] URL:

  • ACS Omega. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega".[11] URL:

  • ResearchGate. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Request PDF - ResearchGate".[3] URL:

  • ResearchGate. "(PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate".[4] URL:

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

Executive Summary & Strategic Rationale This application note details the protocol for coupling tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (hereafter referred to as Spiro-DNc ) with aryl halides via Buchwald-Hart...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the protocol for coupling tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (hereafter referred to as Spiro-DNc ) with aryl halides via Buchwald-Hartwig amination.

Spiro-DNc represents a high-value pharmacophore in modern drug discovery. It serves as a conformationally restricted bioisostere of piperazine and diazepane. The spiro[2.6] system introduces a cyclopropane ring fused to a seven-membered diazepane ring. This structural nuance imparts specific vectors for substituent exit and lowers the entropic penalty of binding, but it presents unique synthetic challenges:

  • Nucleophilicity: The secondary amine at position 8 is part of a seven-membered ring. Compared to five- or six-membered rings (pyrrolidine/piperidine), diazepanes typically exhibit lower nucleophilicity due to ring flexibility and transannular interactions.

  • Steric Environment: The spiro-cyclopropane moiety at C4/C6 exerts proximal steric pressure, potentially hindering the approach to the palladium center during transmetallation.

Strategic Catalyst Selection: To overcome these barriers, this protocol utilizes RuPhos Pd G4 as the primary catalyst system. RuPhos is an electron-rich, bulky dialkylbiaryl phosphine ligand that facilitates the coupling of secondary amines by stabilizing the monoligated Pd(0) species and accelerating reductive elimination, which is often the rate-determining step for hindered amines.

Chemical Structure & Properties[1][2][3]

PropertyData
Compound Name tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate
CAS Number 1822802-10-7
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Reactive Center Secondary Amine (N-8)
Protecting Group Boc (N-5, acid labile)
Geometry Spiro-fused (Cyclopropane / Diazepane)

General Reaction Protocol

Reagent Stoichiometry Table
ComponentRoleEquiv.Conc.Notes
Aryl Halide (Ar-X)Electrophile1.00.2 MAr-Br preferred over Ar-Cl; Ar-I requires care (see Sec 4).
Spiro-DNc Nucleophile1.2-Slight excess ensures full conversion of expensive Ar-X.
RuPhos Pd G4 Precatalyst0.02 - 0.05-2-5 mol%. Air-stable precatalyst ensures active Pd(0) generation.
NaOtBu Base1.5-Standard base. Use Cs₂CO₃ if Ar-X contains esters/ketones.
Toluene (or Dioxane)Solvent--Anhydrous, degassed.
Step-by-Step Methodology

Pre-requisites:

  • All glassware must be oven-dried (120°C) and cooled under a stream of argon/nitrogen.

  • Solvents must be anhydrous (water < 50 ppm).

Procedure:

  • Charge Solids: In a reaction vial (equipped with a magnetic stir bar and a septum cap), weigh out the RuPhos Pd G4 (2-5 mol%), Aryl Halide (1.0 equiv), Spiro-DNc (1.2 equiv), and NaOtBu (1.5 equiv).

    • Note: If the Aryl Halide is a liquid, add it after the solvent in step 3.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycles x3).

  • Solvent Addition: Add anhydrous Toluene via syringe to achieve a concentration of 0.2 M relative to the aryl halide.

    • Why Toluene? Non-polar solvents often suppress hydrodehalogenation side reactions better than polar aprotic solvents in Buchwald couplings.

  • Reaction: Place the vial in a pre-heated block at 85°C . Stir vigorously (800-1000 rpm).

    • Time: Monitor via LCMS at 2 hours. Most reactions complete within 4-16 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (5 mL).

    • Filter through a small pad of Celite® or silica to remove Pd black and inorganic salts. Rinse pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

    • Detection: The Boc group is not UV active; rely on the aryl chromophore or use Ninhydrin/KMnO4 stain.

Optimization & Troubleshooting Logic

Not all aryl halides react identically. The electronic and steric nature of the electrophile dictates adjustments.

Base Selection Guide
  • Standard (NaOtBu): Strong base, fast reaction. Incompatible with base-sensitive groups (esters, nitriles, enolizable ketones).

  • Mild (Cs₂CO₃): Weaker base, requires higher temp (100°C) or longer times. Use for substrates with esters/aldehydes.

  • Soluble Organic (LHMDS): Use if the reaction is heterogeneous and failing (rarely needed for RuPhos).

Catalyst Decision Tree

While RuPhos is the primary recommendation, "difficult" couplings (ortho-substituted aryl halides or electron-rich aryl chlorides) may require alternative ligands.

Optimization Start Start: RuPhos Pd G4 NaOtBu, Toluene, 85°C Check Check Conversion (LCMS) after 4 hours Start->Check Success >90% Conv. Isolate Product Check->Success Good Fail <50% Conv. or Side Products Check->Fail Poor Sub_Analysis Analyze Failure Mode Fail->Sub_Analysis Dehal Hydrodehalogenation (Ar-H formed) Sub_Analysis->Dehal Reductive Side Rxn NoReact No Reaction (SM remaining) Sub_Analysis->NoReact Stalled BaseSens Base Sensitive Decomposition Sub_Analysis->BaseSens Decomp Brett Switch to BrettPhos Pd G4 (Better for hindered/difficult) Dehal->Brett Temp Increase Temp to 100°C Switch to Dioxane NoReact->Temp BaseSwitch Switch to Cs2CO3 Solvent: Dioxane BaseSens->BaseSwitch

Figure 1: Optimization logic flow for coupling Spiro-DNc. RuPhos is the starting point; BrettPhos is the contingency for difficult substrates.

Mechanistic Workflow

Understanding the catalytic cycle helps in diagnosing failures. The bulky RuPhos ligand is critical for the Reductive Elimination step, which forms the C-N bond.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Ar-Pd-NHR) OxAdd->AmineBind + Spiro-DNc Deprot Deprotonation (Base) AmineBind->Deprot + NaOtBu - NaX, -HOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Determining for Hindered Amines RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle. The steric bulk of the Spiro-DNc makes the Reductive Elimination step sensitive to ligand choice.

Safety & Handling

  • Palladium Scavenging: Palladium residues are toxic. For pharmaceutical applications, the final product must be treated with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) if the initial filtration does not reduce Pd levels to <10 ppm.

  • Boc Stability: While the Boc group is generally stable to bases like NaOtBu, avoid temperatures >110°C in the presence of Lewis acidic salts, which might trigger thermal deprotection.

  • Spiro Strain: The cyclopropane ring is robust under these conditions, but avoid strong acids during workup to prevent ring-opening.

References

  • RuPhos/BrettPhos Development: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Spirocyclic Scaffolds in MedChem: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • Precatalyst G4 Series: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.

Method

Synthesis of Novel Heterocyclic Compounds from tert-Butyl 5,8-Diazaspiro[2.6]nonane-5-carboxylate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Rising Prominence of Diazaspiro[2.6]nonanes in Medicinal Chemistry In the landscape of modern...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Diazaspiro[2.6]nonanes in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Saturated spirocyclic scaffolds have emerged as a compelling structural motif, offering a three-dimensional architecture that can effectively probe the binding pockets of biological targets. Among these, the 5,8-diazaspiro[2.6]nonane core represents a versatile and underexplored scaffold. Its unique topology, combining a cyclopropane and an azepane ring fused at a central carbon, imparts a rigid yet conformationally defined structure. This guide provides a comprehensive overview of the synthetic utility of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate as a key building block for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry.

The strategic placement of two nitrogen atoms within the spirocyclic framework offers multiple points for diversification, allowing for the generation of compound libraries with a wide range of physicochemical properties. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms enables selective functionalization of the free secondary amine, providing a gateway to a myriad of heterocyclic derivatives. This document will detail robust protocols for the derivatization of this valuable scaffold, including N-arylation, N-alkylation, and the construction of fused heterocyclic systems, thereby empowering researchers to unlock the full potential of the 5,8-diazaspiro[2.6]nonane core in their drug discovery endeavors.

The Strategic Advantage of the Boc-Protected 5,8-Diazaspiro[2.6]nonane Scaffold

The choice of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate as a starting material is predicated on several key advantages that streamline the synthesis of complex molecules:

  • Orthogonal Protection: The Boc group provides a stable and readily cleavable protecting group for one of the nitrogen atoms. This allows for the selective manipulation of the other nitrogen, ensuring regiocontrol in subsequent reactions.

  • Nucleophilic Reactivity: The unprotected secondary amine at the 8-position serves as a versatile nucleophile, amenable to a wide range of electrophilic partners.

  • Scaffold Rigidity: The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity ligands.

  • Three-Dimensional Diversity: The non-planar structure of the diazaspiro[2.6]nonane core allows for the exploration of three-dimensional chemical space, a critical factor in developing selective inhibitors for challenging targets.

dot```dot graph Synthetic_Utility { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="tert-Butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate", fillcolor="#4285F4", pos="0,2!"]; B [label="N-Arylated Derivatives", fillcolor="#34A853", pos="-3,-1!"]; C [label="N-Alkylated Derivatives", fillcolor="#FBBC05", pos="0,-1!"]; D [label="Fused Heterocycles", fillcolor="#EA4335", pos="3,-1!"]; E [label="Bioactive Molecules", fillcolor="#5F6368", pos="0,-3!"];

A -> B [label="Pd-catalyzed\nCross-Coupling"]; A -> C [label="Reductive Amination,\nAlkylation"]; A -> D [label="Cyclization\nReactions"]; B -> E; C -> E; D -> E; }

Caption: N-Alkylation via reductive amination.

Materials:

  • tert-Butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (1.0 equiv)

  • Aldehyde or ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic acid (catalytic amount)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a round-bottom flask, dissolve tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate and the aldehyde or ketone in anhydrous DCE.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of other reducible functional groups.

  • Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, accelerating the reaction rate.

EntryAldehyde/KetoneProductYield (%)
1Benzaldehydetert-Butyl 8-benzyl-5,8-diazaspiro[2.6]nonane-5-carboxylate92
2Cyclohexanonetert-Butyl 8-cyclohexyl-5,8-diazaspiro[2.6]nonane-5-carboxylate88
34-Fluorobenzaldehydetert-Butyl 8-(4-fluorobenzyl)-5,8-diazaspiro[2.6]nonane-5-carboxylate95

Table 2: Representative yields for the reductive amination of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate.

Synthesis of Fused Heterocyclic Systems

The di-functional nature of the 5,8-diazaspiro[2.6]nonane core, following deprotection of the Boc group, allows for the construction of fused heterocyclic systems. This strategy can lead to the discovery of novel chemical entities with unique biological activities.

Protocol 3: Synthesis of a Fused Pyrazinone Ring

This protocol describes the synthesis of a novel fused pyrazinone derivative from the deprotected 5,8-diazaspiro[2.6]nonane.

Workflow Diagram:

dot

Fused_Heterocycle_Workflow A Boc-Deprotection (TFA/DCM) B 5,8-Diazaspiro[2.6]nonane (as TFA salt) A->B C Neutralization (e.g., NaHCO3) B->C D Free Diamine C->D E Cyclocondensation with α-Ketoester (e.g., Ethyl Glyoxalate) D->E F Fused Pyrazinone Derivative E->F

Application

Application Note: Strategic Integration of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate in Next-Gen Enzyme Inhibitor Design

This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (CAS: 1251004-94-6). This building block is presen...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (CAS: 1251004-94-6). This building block is presented here as a critical tool for "Escaping Flatland"—increasing fraction spiro/sp3 character (


) to improve the physicochemical and patentability profiles of enzyme inhibitors.

Executive Summary & Rationale

In the development of inhibitors for kinases, proteases, and GPCRs, traditional linker motifs like piperazine and homopiperazine often suffer from metabolic liability (N-oxidation) and promiscuous binding due to conformational flexibility.

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate offers a rigidified bioisostere solution. The spiro[2.6] system fuses a cyclopropane ring to a diazepane (7-membered) ring. This architecture serves three critical functions in inhibitor synthesis:

  • Vector Control: The cyclopropane ring imposes a specific bond angle constraint, directing substituents into novel vectors within the enzyme pocket (e.g., solvent-front regions of Kinases).

  • Metabolic Shielding: The steric bulk of the spiro-fusion protects the adjacent nitrogen centers from cytochrome P450-mediated oxidation.

  • IP Generation: Replacing generic piperazines with spiro[2.6]nonane systems frequently breaks prior art claims, generating novel intellectual property.

Chemical Profile & Handling

  • Compound Name: Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

  • CAS: 1251004-94-6

  • Molecular Formula: C12H22N2O2

  • Molecular Weight: 226.32 g/mol

  • Physical State: Viscous oil or low-melting solid (depending on purity/salt form).

  • Solubility: Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in water.[1]

  • Storage: 2-8°C, under inert atmosphere (Ar/N2). Hygroscopic as a free base.

Key Structural Feature: The molecule possesses two nitrogen centers with distinct reactivity:

  • N8 (Free Amine): Highly nucleophilic secondary amine. Available for immediate coupling (S_NAr, Reductive Amination, Amidation).

  • N5 (Boc-Protected): Latent secondary amine. Released upon acidic deprotection.

Application Workflow: Synthesis of a Model Kinase Inhibitor

This protocol demonstrates the use of the spiro scaffold to link an ATP-competitive "Hinge Binder" (Chloropyrimidine) with a "Solubilizing Tail." This is a standard workflow for targets such as EGFR , CDK , or JAK kinases.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis, highlighting the orthogonal reactivity of the N8 and N5 positions.

SyntheticWorkflow Start Building Block (N8-H, N5-Boc) Intermediate1 Intermediate A (N8-Core, N5-Boc) Start->Intermediate1 Step 1: S_NAr Coupling (DIPEA, n-BuOH, 80°C) Core Electrophilic Core (e.g., 2,4-dichloropyrimidine) Core->Intermediate1 Deprotection Acidic Deprotection (TFA/DCM) Intermediate1->Deprotection Intermediate2 Intermediate B (N8-Core, N5-H) Deprotection->Intermediate2 Step 2: Boc Removal Final Final Inhibitor (Spiro-Linked) Intermediate2->Final Step 3: N5 Capping (Amidation/Reductive Amination) Tail Tail Reagent (e.g., Acyl Chloride/Aldehyde) Tail->Final

Caption: Figure 1. Orthogonal functionalization strategy utilizing the reactivity difference between the free N8 amine and the Boc-protected N5 amine.

Detailed Experimental Protocols

Step 1: N8-Functionalization via S_NAr Coupling

Objective: Attach the spiro-scaffold to a heteroaromatic halide (e.g., 4-chloro-2-aminopyrimidine).

Reagents:

  • Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (1.0 equiv)

  • Heteroaryl Chloride (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: n-Butanol (or DMF for higher temp)

Protocol:

  • Charge: In a reaction vial equipped with a stir bar, dissolve the Heteroaryl Chloride (1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by the Spiro building block (1.0 mmol).

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor by LCMS for the disappearance of the starting chloride and formation of the product mass [M+H]+.

    • Note: The spiro-N8 amine is sterically hindered compared to a linear amine. Higher temperatures may be required compared to standard piperazines.

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The Boc-protected intermediate is usually lipophilic and elutes easily.

Step 2: N5-Deprotection (Boc Removal)

Objective: Unmask the N5 amine for further functionalization.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve Intermediate A (from Step 1) in anhydrous DCM (5 mL per mmol).

  • Acidification: Cool to 0°C. Add TFA dropwise (ratio 1:4 v/v TFA:DCM).

  • Reaction: Stir at room temperature for 1–2 hours. Caution: Gas evolution (isobutylene).

  • Workup (Critical): Concentrate to dryness. The product exists as a TFA salt.[2]

    • Free Basing: Redissolve in DCM/MeOH (9:1), add MP-Carbonate resin (solid phase extraction) or wash with sat. NaHCO3. Dry over Na2SO4 and concentrate.

    • Validation: 1H NMR should show the disappearance of the singlet at ~1.45 ppm (Boc group).

Step 3: N5-Capping (Tail Introduction)

Objective: Modulate solubility and potency by adding a polar tail (e.g., acrylamide for covalent inhibitors or a solubilizing alkyl group).

Protocol (Acrylation Example for Covalent Inhibitors):

  • Conditions: Dissolve the N5-free amine (1.0 equiv) in DCM at -78°C. Add DIPEA (3.0 equiv).

  • Addition: Dropwise add Acryloyl Chloride (1.0 equiv).

  • Quench: After 15 mins, quench with 1M NaHCO3.

  • Result: This generates a Michael acceptor "warhead" on the N5 position, often used to target Cysteine residues in kinases (e.g., BTK, EGFR).

Quality Control & Data Interpretation

When characterizing the intermediates, specific NMR signals confirm the integrity of the spiro[2.6] system.

Table 1: Representative NMR Diagnostic Signals

Moiety1H Shift (ppm)MultiplicityDiagnostic Value
Cyclopropane (H1, H2) 0.30 – 0.80MultipletCritical Proof of Structure. High-field signals confirm spiro[2.6] integrity.
Boc Group (t-Bu) ~1.45Singlet (9H)Presence confirms protection. Absence confirms Step 2 success.
N8-H (Free) ~2.0 – 3.0Broad SingletDisappears after Step 1 coupling.
Diazepane Ring (H4, H6, H7, H9) 2.80 – 3.80Complex MultipletsOften broaden due to ring flipping; heating NMR tube may sharpen peaks.

Troubleshooting Guide:

  • Issue: Low yield in Step 1 (S_NAr).

    • Cause: Steric hindrance of the N8 amine near the spiro junction.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 120°C, or use Pd-catalyzed Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu).

  • Issue: Ring Opening.

    • Cause: The cyclopropane ring is strained but generally stable. However, extremely strong acids or Lewis acids (e.g., BBr3) might trigger rearrangement.

    • Solution: Stick to TFA or HCl/Dioxane for deprotection. Avoid Lewis acids.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[3]

  • Wuitschik, G., et al. (2006). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.[3]

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in medicinal chemistry: "Escaping Flatland". Current Topics in Medicinal Chemistry.

  • BenchChem Application Data. (2025).

    • [4]

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis yield of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

Technical Support Center: Optimizing the Synthesis Yield of Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate Audience: Researchers, synthetic chemists, and drug development professionals. Introduction Tert-butyl 5,8-diaz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis Yield of Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate

Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate (CAS: 1822802-10-7) is a highly constrained, spirocyclic secondary amine scaffold widely utilized as a piperazine bioisostere in medicinal chemistry, particularly in the development of IRAK4 inhibitors[2][3]. Synthesizing this bifunctional scaffold with high yield and purity presents distinct challenges, primarily centered around the reductive detosylation of the spirocyclic core and the subsequent selective mono-Boc protection[4].

This technical support guide provides mechanistic troubleshooting, optimized protocols, and quantitative benchmarks to ensure reproducible, high-yield synthesis.

Synthesis Workflow & Mechanistic Pathway

The most robust synthetic route begins with the detosylation of 5,8-bis[(4-methylphenyl)sulfonyl]-5,8-diazaspiro[1]nonane, followed by isolation of the intermediate as an ethanedioate (oxalate) salt, and finally, selective mono-Boc protection[3][4].

SynthesisWorkflow A 5,8-bis(tosyl)-5,8- diazaspiro[2.6]nonane B Reductive Detosylation (Mg, MeOH, 40°C) A->B C 5,8-diazaspiro[2.6]nonane (Free Diamine) B->C Avoid aqueous workup D Salt Formation (Oxalic Acid) C->D E Diamine Ethanedioate Salt D->E Crystallization F Mono-Protection (Boc2O, Et3N, DCM) E->F G Tert-butyl 5,8-diazaspiro [2.6]nonane-5-carboxylate F->G Strict 1.0 eq stoichiometry

Figure 1: Optimized synthetic workflow for Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate.

Troubleshooting Guides & FAQs

Q1: My detosylation step using Magnesium in Methanol is stalling, resulting in a low yield of the free diamine. How can I drive this to completion? Expert Insight: The reductive cleavage of the sulfonamide bond relies on single-electron transfer from the magnesium surface[4]. Stalling is almost always caused by magnesium passivation (oxide layer formation) or the presence of water, which quenches the radical anion intermediate.

  • Solution 1 (Activation): Do not use old magnesium turnings. Mechanically crush the turnings immediately before use, or chemically activate them by adding a catalytic crystal of iodine (I₂) or a few drops of 1,2-dibromoethane prior to adding the substrate.

  • Solution 2 (Temperature Control): The reaction requires an initiation phase. Add the Mg batchwise while maintaining the internal temperature at exactly 40 °C[4]. Once initiated, the exothermic reaction will sustain itself, but external cooling may be required to prevent solvent loss.

Q2: I am losing a massive amount of product during the workup of the free 5,8-diazaspiro[1]nonane. How do I isolate it? Expert Insight: The fully deprotected 5,8-diazaspiro[1]nonane is a highly polar, low-molecular-weight diamine that is extremely water-soluble. Traditional aqueous-organic extraction will result in near-total product loss to the aqueous phase.

  • Solution: Avoid aqueous workup entirely. After the Mg/MeOH reaction is complete, concentrate the mixture directly under reduced pressure[4]. Triturate the resulting solid residue with dry dichloromethane (DCM) or ethyl acetate to extract the free amine, leaving the magnesium salts behind.

  • Best Practice: Immediately convert the crude free amine into its ethanedioate (oxalate) salt by treating it with oxalic acid. This solidifies the intermediate, making it stable, easy to filter, and highly pure for the next step[3].

Q3: During the final Boc-protection step, I am observing significant amounts of the di-Boc protected byproduct. How do I achieve strict mono-protection? Expert Insight: The two secondary amines in the spiro[1]nonane core have similar pKa values and steric environments. If the free base is used directly with Boc₂O, statistical mixtures of unreacted, mono-Boc, and di-Boc products are inevitable.

  • Solution: Use the ethanedioate salt of the diamine as your starting material for this step[3]. Suspend the salt in DCM and add exactly 1.0 equivalent of Boc₂O. Use triethylamine (Et₃N) to slowly liberate the free base in situ. The slow dissolution of the salt combined with strict stoichiometric control (adding Boc₂O dropwise at 0 °C) kinetically favors mono-protection.

TroubleshootingLogic Start Issue: Low Yield of Target Product Q1 Is the starting material fully consumed? Start->Q1 Q2 Is the crude mass low after workup? Q1->Q2 Yes A1 Activate Mg turnings with I2. Maintain 40°C initiation. Q1->A1 No (Incomplete Detosylation) Q3 Is LC-MS showing mass = 326 (Di-Boc)? Q2->Q3 No A2 Eliminate aqueous workup. Triturate residue with DCM. Q2->A2 Yes (Product lost in water) A3 Use oxalate salt intermediate. Add Boc2O slowly at 0°C. Q3->A3 Yes (Over-protection)

Figure 2: Diagnostic logic tree for troubleshooting low yields in spirocycle synthesis.

Quantitative Data & Optimization Metrics

To ensure your reaction is performing optimally, compare your in-process controls against these benchmark metrics derived from patent literature and scale-up campaigns[3][4].

Reaction StepReagent EquivalentsCritical ParameterExpected YieldCommon Impurity
Detosylation Mg (5.0 eq)Temp: 40 °C (initiation)85 - 92%Unreacted mono-tosyl intermediate
Salt Formation Oxalic Acid (1.05 eq)Solvent: EtOH/EtOAc> 90%Magnesium salts (if poorly filtered)
Mono-Boc Protection Boc₂O (1.0 eq), Et₃N (2.5 eq)Temp: 0 °C to RT75 - 80%Di-Boc derivative (+100 Da by MS)

Step-by-Step Experimental Protocols

Protocol A: Reductive Detosylation of 5,8-bis(tosyl)-5,8-diazaspiro[1]nonane

Self-Validating Check: The reaction mixture will turn dark grey/black as the magnesium is consumed. If the solution remains clear and colorless after 30 minutes, the magnesium has passivated.

  • Setup: Equip a multi-neck round-bottomed flask with a mechanical stirrer, reflux condenser, and an internal thermometer. Flush the system with inert N₂.

  • Dissolution: Dissolve 5,8-bis[(4-methylphenyl)sulfonyl]-5,8-diazaspiro[1]nonane (1.0 eq) in anhydrous Methanol (15 volumes)[4].

  • Initiation: Warm the solution to an internal temperature of 40 °C.

  • Reagent Addition: Add freshly activated Magnesium turnings (5.0 eq) batchwise over 30 minutes to control the exothermic hydrogen gas evolution[4].

  • Reaction: Stir the resulting suspension for 2 hours at room temperature. Monitor by LC-MS until the starting material and mono-tosyl intermediates are consumed.

  • Workup (Critical): Do NOT add water. Concentrate the methanolic suspension directly under reduced pressure to complete dryness[4].

  • Extraction: Suspend the dry grey residue in DCM (20 volumes), stir vigorously for 30 minutes, and filter through a pad of Celite to remove magnesium salts. Concentrate the filtrate to yield the crude free diamine.

Protocol B: Selective Mono-Boc Protection via Ethanedioate Salt

Self-Validating Check: The starting material is a suspension in DCM. As the reaction progresses and the mono-Boc product forms, the mixture will become a homogeneous solution.

  • Salt Formation: Treat the crude free diamine from Protocol A with oxalic acid (1.05 eq) in ethanol to precipitate the 5,8-diazaspiro[1]nonane ethanedioate salt. Filter and dry[3].

  • Setup: In a dry flask, suspend the ethanedioate salt (1.0 eq) in anhydrous DCM (16 volumes) and cool to 0 °C using an ice bath[3].

  • Base Addition: Add Triethylamine (Et₃N, 2.5 eq) dropwise. The mixture will remain a suspension.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a small volume of DCM and add it dropwise via an addition funnel over 1 hour at 0 °C[3].

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours. The solution should become clear.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica, DCM/MeOH gradient) to isolate pure tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate.

References

  • Merck Sharp & Dohme Corp. "PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY". European Patent Office - EP 3268004 B1 (March 07, 2016).
  • Merck Sharp & Dohme Corp. "Pyrazolopyrimidine inhibitors of irak4 activity". WIPO - WO2016144846A1 (March 07, 2016).

Sources

Optimization

Technical Support Center: Functionalization of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

This technical guide addresses the specific challenges in handling Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate , a high-value spirocyclic scaffold used to reduce lipophilicity (LogD) and restrict conformation in d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges in handling Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate , a high-value spirocyclic scaffold used to reduce lipophilicity (LogD) and restrict conformation in drug discovery.

Current Status: Operational Ticket Focus: Side Reactions & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

The 5,8-diazaspiro[2.6]nonane core fuses a strained cyclopropane ring with a 7-membered diazepane. While this geometry offers excellent vector orientation for medicinal chemistry, it introduces a "chemical danger zone": the cyclopropane ring is susceptible to acid-catalyzed nucleophilic ring opening. This guide prioritizes the preservation of the spiro-cyclopropyl moiety during Boc-deprotection and subsequent N-functionalization.

Part 1: Critical Alert – Boc-Deprotection Protocols

The Issue: The most common failure mode is the destruction of the cyclopropane ring during N-5 Boc removal. Mechanism: Protonation of the strained ring or the adjacent amine activates the cyclopropane towards nucleophilic attack (homo-Michael type addition). Symptom: Mass spectrum shows M+36 (Chloride addition) or M+18 (Hydration/Alcohol formation) relative to the expected product.

Troubleshooting Guide: Deprotection Failures
SymptomProbable CauseCorrective Action
Mass M+36 HCl-Mediated Ring Opening. The chloride ion (

) is a strong enough nucleophile to open the protonated cyclopropane ring.
STOP using HCl/Dioxane or HCl/MeOH. Switch to TFA/DCM (1:4) . Trifluoroacetate is non-nucleophilic and preserves the ring.
Mass M+18 Acidic Hydration. Aqueous acids (e.g., 6N HCl, H2SO4) caused water to attack the ring.Use anhydrous conditions.[1] If aqueous workup is needed, neutralize immediately at

.
Incomplete Reaction Steric Shielding. The gem-disubstituted nature of the spiro center can retard the removal of the Boc group.Increase reaction time with TFA, but do not heat above

.
Recommended Protocol: The "Safe" Deprotection
  • Dissolve substrate in anhydrous DCM (

    
     M).
    
  • Cool to

    
    .
    
  • Add Trifluoroacetic Acid (TFA) dropwise (10–20 equiv).

  • Warm to RT and stir for 2–4 hours.

  • Critical Workup: Concentrate in vacuo without heating >

    
    . Aiprotically remove excess TFA using toluene azeotrope. Do not use aqueous strong base; use basic resin (e.g., Amberlyst A-21) or sat. 
    
    
    
    wash.

Part 2: Visualizing the Danger Zone

The following pathway illustrates why HCl causes catastrophic failure compared to TFA.

RingOpening Start Spiro[2.6] Scaffold (Intact) Acid Protonation (Strain Activation) Start->Acid H+ Nu_Attack Nucleophilic Attack (Cl- from HCl) Acid->Nu_Attack + HCl (Strong Nu) Safe_Path Non-Nucleophilic Counterion (TFA-) Acid->Safe_Path + TFA (Weak Nu) Product_Bad Ring-Opened Chloro-Derivative (Dead End) Nu_Attack->Product_Bad Irreversible Product_Good Deprotected Salt (Spiro Intact) Safe_Path->Product_Good Isolation

Figure 1: Mechanistic divergence between HCl (destructive) and TFA (safe) deprotection protocols.

Part 3: N-8 Functionalization (Acylation & Alkylation)

Once the Boc group is removed (or if functionalizing the free N-8 while N-5 is protected), users often encounter stalled reactions due to the Thorpe-Ingold Effect working in reverse: the steric bulk of the spiro ring hinders the approach of electrophiles.

FAQ: Functionalization Challenges

Q: Why is my Reductive Amination stalling with ketones? A: The spiro-cyclopropane creates significant steric bulk. Standard conditions (


) may fail to form the iminium ion.
  • Solution: Use Titanium(IV) isopropoxide (

    
    )  as a Lewis acid and water scavenger.
    
    • Protocol: Mix Amine + Ketone +

      
       (neat or in THF) for 12h. Then add reducing agent (
      
      
      
      ).

Q: I see "Double Addition" products during alkylation. How do I stop this? A: The N-8 amine is highly nucleophilic. If using alkyl halides, poly-alkylation is inevitable.

  • Solution: Switch to Reductive Amination (Aldehyde + Reductant) which is self-limiting to mono-alkylation, or use a syringe pump for slow addition of the alkyl halide.

Q: Can I perform Buchwald-Hartwig coupling on N-8? A: Yes, but the cyclopropane ring is sensitive to high temperatures (


) in the presence of strong bases (KOtBu).
  • Solution: Use milder bases like

    
     or 
    
    
    
    and highly active precatalysts (e.g., BrettPhos Pd G4) that operate at
    
    
    .

Part 4: Decision Logic for Experimental Design

Use this logic flow to select the correct reagents for your specific transformation.

DecisionTree Start Target Transformation Type Reaction Type? Start->Type Deprot Boc Deprotection Type->Deprot Funct N-Functionalization Type->Funct Acid_Choice Acid Selection Deprot->Acid_Choice Method Method? Funct->Method HCl HCl/Dioxane Acid_Choice->HCl TFA TFA/DCM Acid_Choice->TFA Result_Bad Ring Opening Risk! HCl->Result_Bad Result_Good Intact Scaffold TFA->Result_Good RedAm Reductive Amination Method->RedAm SnAr SnAr / Buchwald Method->SnAr Additive Add Ti(OiPr)4 (Force Iminium) RedAm->Additive Base Avoid Strong Base (Use Cs2CO3) SnAr->Base

Figure 2: Decision matrix for reagent selection to minimize side reactions.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acid sensitivity of cyclopropanes).
  • Mykhailiuk, P. K. (2017).[1] 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.[1] Angewandte Chemie International Edition. (Discusses the stability and ring-opening risks of related spiro-strained amines).

  • Volochnyuk, D. M., et al. (2025).[2] Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. (Detailed stability data on spiro[2.n] systems).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. (Provides protocols for handling strained spiro-amines avoiding ring opening).

  • Chupryna, A. A., et al. (2019). Spirocyclic Scaffolds in Medicinal Chemistry: Recent Trends. Molecular Diversity.

Sources

Troubleshooting

improving the efficiency of cross-coupling reactions with spirocyclic diamines

Technical Support Center: Optimization of Cross-Coupling with Spirocyclic Diamine Scaffolds Status: Active Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Cross-Coupling with Spirocyclic Diamine Scaffolds

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: SPIRO-PD-OPT-2026

Introduction: The "Spiro" Challenge

Welcome to the Advanced Synthesis Support Portal. You are likely here because your standard Buchwald-Hartwig conditions—which work perfectly for morpholine or piperazine—are failing with spirocyclic diamines (e.g., 2,6-diazaspiro[3.3]heptanes or spiro[2.5]octanes).

The Core Problem: Spirocyclic diamines are not just "bulky amines." Their rigid geometry often forces the nitrogen lone pairs into specific vectors that favor bidentate chelation (κ²-binding) to the Palladium center. This creates a stable, catalytically inactive "off-cycle" species, effectively poisoning your catalyst. To succeed, you must destabilize this resting state while facilitating the difficult reductive elimination step.

Diagnostic Workflow & Decision Matrix

Before altering your reaction, identify your specific failure mode using the logic flow below.

ReactionLogic Start START: Reaction Outcome? Stall Reaction Stalls (<30% Conv.) Start->Stall Starts then stops NoConv 0% Conversion (SM Recovery) Start->NoConv No product Black Pd Black Precipitate Start->Black Metal crash Success High Yield (>80%) Start->Success Chelation Diagnosis: Catalyst Poisoning (Diamine Chelation) Stall->Chelation OxidAdd Diagnosis: Failed Oxidative Addition NoConv->OxidAdd Stability Diagnosis: Ligand dissociation Black->Stability Sol_Chelation Action: Switch to Bulky Ligand (RuPhos, BrettPhos) Chelation->Sol_Chelation Sol_Precat Action: Use Pd G3/G4 Precatalyst OxidAdd->Sol_Precat Sol_Temp Action: Lower Temp + Stronger Donor Ligand Stability->Sol_Temp

Figure 1: Diagnostic decision tree for spirocyclic amine coupling failures.

Technical Deep Dive: Mechanism of Inhibition

To fix the reaction, you must understand the "Death Loop." In standard couplings, the amine binds monodentately. In spiro-systems, the second nitrogen (even if protected/substituted) can coordinate to the Pd(II) intermediate, forming a stable 5- or 6-membered chelate ring that prevents the reductive elimination of the product.

The Solution: Use ligands with extreme steric bulk (e.g., RuPhos , BrettPhos ) that physically block the second nitrogen from coordinating.

Troubleshooting Guide (FAQ Format)

Q1: I am coupling a 2,6-diazaspiro[3.3]heptane salt. The reaction turns black immediately and yields are <10%.

  • Diagnosis: Salt inhibition and Catalyst decomposition. Amine salts (HCl/TFA) are acidic. If you use a base like NaOtBu, the initial neutralization is exothermic and can generate local "hotspots" that decompose sensitive Pd(0) species before they enter the cycle.

  • Corrective Action:

    • Free-base the amine first: Do not rely on the reaction base to do this in situ if possible.

    • Switch Base: Use LHMDS (Lithium Hexamethyldisilazide). It is soluble in organic solvents (unlike Cs₂CO₃) and provides a kinetic deprotonation that is often cleaner for these substrates [1].

Q2: My reaction works for aryl bromides but fails completely for aryl chlorides.

  • Diagnosis: Oxidative addition is the rate-limiting step. Spiro-diamines are electron-rich; if they coordinate Pd(0) before the aryl chloride does, they increase the electron density too much or sterically crowd the metal, preventing the difficult activation of the C-Cl bond.

  • Corrective Action:

    • Use a Precatalyst: Switch from Pd(OAc)₂ or Pd₂dba₃ to RuPhos Pd G4 or BrettPhos Pd G4 . These precatalysts contain the ligand pre-bound and activate rapidly, ensuring the active species is generated at a concentration high enough to engage the aryl chloride immediately [2].

Q3: I see double arylation or regioselectivity issues (N1 vs N2 coupling).

  • Diagnosis: Lack of steric discrimination.

  • Corrective Action:

    • If differentiating a primary vs. secondary amine: Use BrettPhos . Its bulk is designed to select for primary amines.[1]

    • If differentiating two secondary amines: One must be protected (e.g., N-Boc).[2] If both are free, statistical mixtures are unavoidable without directing groups.

Optimized Experimental Protocol (SOP)

Protocol: Coupling N-Boc-2,6-diazaspiro[3.3]heptane with Aryl Chlorides Standardized for 1.0 mmol scale.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Spiro-diamine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2-5 mol%) [Critical: Do not use in situ generation if possible]

  • Base: NaOtBu (1.5 equiv) or LHMDS (1.0 M in THF, 2.2 equiv if using amine salt)

  • Solvent: 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step:

  • Preparation: Dry the reaction vial and stir bar in an oven (120°C) for 1 hour. Cool under a stream of Argon.

  • Solids Addition: Add the Aryl Chloride (if solid), Spiro-diamine, and NaOtBu to the vial.

    • Note: If using LHMDS, add it last via syringe.

  • Catalyst Addition: Add RuPhos Pd G4 (20 mg for 1 mmol scale).

    • Why G4? The G4 precatalyst activates at low temperatures, preventing the "induction period" where diamines can poison the metal.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.

    • Critical: Oxygen is a killer here. Do not skip this.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Reaction: Place in a pre-heated block at 80-100°C . Stir vigorously (1000 rpm).

    • Time: Typically 2-4 hours. Monitor by LCMS.[3]

  • Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd black), and concentrate.

Data Comparison: Ligand Performance on Spiro[3.3]heptane

LigandCatalyst SourceYield (%)Notes
PPh3 Pd(OAc)20%Complete inhibition (poisoning).
XPhos Pd2(dba)345%Slow conversion; significant dehalogenation.
RuPhos RuPhos Pd G3 92% Excellent for secondary amines.
BrettPhos BrettPhos Pd G3 88%Best for primary amine sites.

Visualizing the Catalytic Cycle & Inhibition

The diagram below illustrates where the spiro-diamine "traps" the catalyst compared to the productive cycle.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-Cl) Pd0->OxAdd Ar-Cl Coord Amine Coordination OxAdd->Coord Spiro-Amine RedElim Reductive Elimination (Product Release) Coord->RedElim Base Trap OFF-CYCLE TRAP Pd(Diamine) Chelate Coord->Trap Chelation (k2) RedElim->Pd0 - Product Trap->Pd0 Difficult Reversal

Figure 2: The catalytic cycle showing the "Off-Cycle Trap" where spirocyclic diamines sequester Palladium.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[4]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529.

  • Wuitschik, G., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Angewandte Chemie International Edition, 47(24), 4512-4515.

Sources

Optimization

preventing di-substitution in reactions with Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

Technical Support Center: Spirocyclic Amine Chemistry Guide ID: TSC-SN09-001 Topic: Preventing Di-substitution in Reactions with Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate Senior Application Scientist: Dr. Gemini...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spirocyclic Amine Chemistry

Guide ID: TSC-SN09-001 Topic: Preventing Di-substitution in Reactions with Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate Senior Application Scientist: Dr. Gemini

Introduction

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a valuable spirocyclic building block in medicinal chemistry, prized for the rigid, three-dimensional scaffold it introduces into molecules. A common synthetic challenge arises from its bifunctional nature. While the N5 amine is protected by a tert-butyloxycarbonyl (Boc) group, the secondary amine at the N8 position is a free nucleophile. Achieving selective mono-functionalization at this N8 position is critical. This guide provides a comprehensive set of FAQs and troubleshooting protocols to address the common issue of di-substitution and other over-reaction byproducts, ensuring high-yield synthesis of the desired mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-substitution, and why is it a problem?

Answer: The core of the issue lies in the reactivity of the free secondary amine at the N8 position. The Boc-protected amine at N5 is a carbamate and is essentially non-nucleophilic under typical alkylation or acylation conditions. Therefore, all reactivity occurs at N8.

"Di-substitution" in this context refers to the undesired second reaction of an electrophile with the molecule. This can happen in two primary ways:

  • Over-reaction: The mono-substituted product, especially after N-alkylation, can still be nucleophilic and react with a second molecule of the electrophile.

  • Reaction with Di-functional Electrophiles: If the electrophile has two reactive sites, both can potentially react with the N8 amine of two separate spirocycle molecules, leading to dimerization.

This side reaction is problematic because the di-substituted byproduct often has similar physical properties (e.g., polarity) to the desired mono-substituted product, making chromatographic purification difficult, time-consuming, and detrimental to the overall yield.

G SM Starting Material (N8-H free) Mono Desired Product (Mono-substituted) SM->Mono 1 eq. E+ (Controlled) E Electrophile (E+) E->Mono Di Undesired Product (Di-substituted/Over-reacted) E->Di Mono->Di Excess E+ (Uncontrolled)

Caption: Reaction pathway for mono- vs. di-substitution.

Q2: What are the key experimental parameters to control for achieving mono-substitution?

Answer: Selectivity is governed by reaction kinetics. By carefully controlling the conditions, you can heavily favor the initial mono-substitution reaction and suppress the subsequent di-substitution. The four most critical parameters are:

  • Stoichiometry: This is the most fundamental control. The molar ratio of the electrophile to the diamine determines the statistical probability of mono- vs. di-substitution.

  • Rate of Addition: A slow addition rate of the electrophile keeps its instantaneous concentration low, ensuring it is more likely to react with the more abundant starting material than the newly formed mono-substituted product.

  • Temperature: Lowering the reaction temperature reduces the rate of all reactions. Since the second substitution is often slower than the first, cooling can significantly enhance selectivity.

  • Choice of Base and Solvent: The base activates the amine nucleophile, and its properties (strength, steric bulk) are critical. The solvent influences the solubility and reactivity of all components.

Troubleshooting Guide: Excessive Di-substitution

This section addresses the common experimental observation: "My reaction is producing >10% of the di-substituted byproduct, and I am struggling to separate it."

Analysis of the Problem

Significant di-substitution indicates that the rate of the second substitution event (k₂) is competitive with the rate of the first (k₁). Our goal is to manipulate the reaction conditions to maximize the k₁/k₂ ratio.

G start Problem: High Di-substitution q1 Check Stoichiometry: Is Electrophile ≤ 1.05 eq.? start->q1 yes1 YES q1->yes1 ≤ 1.05 eq. no1 NO q1->no1 > 1.05 eq. q2 Review Addition Method: Was Electrophile added slowly? yes1->q2 fix1 Action: Use 0.95-1.05 eq. of Electrophile no1->fix1 end Result: Improved Mono-selectivity fix1->end yes2 YES q2->yes2 Slow Addition no2 NO q2->no2 Bulk Addition q3 Review Temperature: Was reaction run at 0 °C or below? yes2->q3 fix2 Action: Add Electrophile dropwise over 30-60 min via syringe pump no2->fix2 fix2->end yes3 YES q3->yes3 ≤ 0 °C no3 NO q3->no3 > 0 °C yes3->end fix3 Action: Run reaction at 0 °C. If still problematic, try -20 °C or -78 °C no3->fix3 fix3->end

Caption: Troubleshooting workflow for di-substitution issues.

Solutions & Optimization Protocols

The optimal conditions depend on the nature of the electrophile (e.g., alkyl halide vs. acyl chloride). The table below provides starting points and troubleshooting steps for common N-functionalization reactions.

Reaction TypeParameterRecommended Starting ConditionTroubleshooting Step & Rationale
N-Alkylation (with R-X)Base 2.0 eq. K₂CO₃ or Cs₂CO₃Switch to a hindered, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). Rationale: An organic base can better solubilize reaction intermediates. Hindered bases are less likely to participate in side reactions.
Solvent Acetonitrile (MeCN) or Dimethylformamide (DMF)Switch to a less polar solvent like Tetrahydrofuran (THF). Rationale: Highly polar, aprotic solvents can accelerate Sₙ2 reactions, sometimes too effectively. Reducing polarity can temper reactivity and improve control.
Temperature 0 °C to Room TemperatureCool the reaction to 0 °C or -20 °C before and during the addition of the alkyl halide. Rationale: This is the most effective way to slow the rate of the second alkylation (k₂).
N-Acylation (with R-COCl)Base 1.5 eq. Triethylamine (TEA) or DIPEAUse a non-amine base like pyridine or, if conditions allow, an inorganic base like NaHCO₃ in a biphasic system. Rationale: To avoid the formation of acyl-ammonium intermediates that can be reactive.
Solvent Dichloromethane (DCM) or THFNo change is usually necessary unless solubility is an issue.
Temperature 0 °CCool to -78 °C (dry ice/acetone bath) before adding the acyl chloride. Rationale: Acylations are extremely fast. Very low temperatures are often required to control the reaction and prevent the formation of stable di-acylated byproducts.
Reductive Amination Reducing Agent Sodium triacetoxyborohydride (STAB)Switch to a bulkier reducing agent like sodium cyanoborohydride (NaBH₃CN), with careful pH control. Rationale: STAB is highly effective but can sometimes lead to over-alkylation. NaBH₃CN is less reactive, offering more control.[1]
Solvent 1,2-Dichloroethane (DCE) or DCMSwitch to a less coordinating solvent like methanol (MeOH) if using NaBH₃CN. Rationale: Solvent choice must be compatible with the reducing agent.
Additive 1% Acetic Acid (AcOH)Increase AcOH to 5% or use a different acid like trifluoroacetic acid (TFA) to facilitate iminium ion formation. Rationale: Efficient formation of the intermediate iminium ion is key to driving the reaction forward selectively.

Detailed Protocol: Selective Mono-N-Alkylation

This protocol provides a robust starting point for the selective mono-alkylation of the N8 position with a generic alkyl bromide.

Materials:

  • Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (1.0 eq.)

  • Alkyl Bromide (1.05 eq.)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (1.0 eq.) and cesium carbonate (2.0 eq.).

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the starting amine.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate, dry vial, dissolve the alkyl bromide (1.05 eq.) in a small amount of anhydrous acetonitrile.

  • Slow Addition: Using a syringe pump, add the solution of the alkyl bromide to the stirring suspension in the flask over a period of 1 hour.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, rinsing the pad with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated product.

Characterization:

  • ¹H NMR: Confirm the presence of signals corresponding to the newly introduced alkyl group and the disappearance of the N-H proton signal at the N8 position.

  • Mass Spectrometry: Verify the molecular weight of the product. An exact mass (HRMS) measurement is recommended to confirm the elemental composition.

References

  • Carpino, L. A., Giza, C. A., & Carpino, B. A. (1959). tert-Butyl Azidoformate. Organic Syntheses. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Krapcho, A. P., Maresch, M. J., & Lunn, G. (1994). Mono-(BOC)-Protected Diamines. Synthesis of tert-Butyl-N-alkyl-N-(2-aminoethyl)carbamates and tert-Butyl-N-[2-(alkylamino)ethyl] Carbamates.
  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Gonzalez-Olvera, R., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 60-66. [Link]

  • Clarke, M. L., & France, M. B. (2008). The synthesis and applications of chiral spirocyclic ligands in asymmetric catalysis. Tetrahedron, 64(38), 9003-9031.
  • Fokin, V. V., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Kelleher, F., & Kelly, S. (2006). Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis. Tetrahedron Letters, 47(18), 3005-3008. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-Arylation of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the N-arylation of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate. This valuable spirocyclic diamine...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the N-arylation of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate. This valuable spirocyclic diamine is a key building block in medicinal chemistry, and its successful functionalization is often crucial for the synthesis of novel therapeutic agents. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this specific Buchwald-Hartwig amination reaction.

I. Understanding the Challenges: Why Can This Reaction Be Difficult?

The N-arylation of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate, while a powerful transformation, presents several potential hurdles that can lead to low yields, side product formation, or complete reaction failure. A fundamental understanding of these challenges is the first step toward successful optimization.

Key Challenges Include:

  • Mono- vs. Di-arylation: As a symmetrical diamine, controlling the selectivity between mono- and di-arylation is a primary concern. Over-arylation can be a significant issue, leading to a mixture of products that are often difficult to separate.

  • Steric Hindrance: The spirocyclic nature of the diamine and the bulky tert-butyl carbamate protecting group can introduce steric hindrance, potentially slowing down the reaction rate and requiring more forcing conditions.[1][2]

  • Catalyst Deactivation: Like many palladium-catalyzed reactions, the catalyst is susceptible to deactivation through various pathways, including the formation of palladium black (insoluble, inactive palladium(0)).[3] This is often exacerbated by high temperatures or impurities.

  • Substrate and Reagent Quality: The success of the Buchwald-Hartwig amination is highly sensitive to the purity of the starting materials, catalyst, ligand, base, and solvent.[4][5] Water and oxygen can be particularly detrimental.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and solve problems based on your experimental observations.

Symptom 1: Low or No Product Formation

This is one of the most common issues. If your reaction is not proceeding as expected, consider the following possibilities:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your precatalyst.

    • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4) which are often more reliable than traditional sources like Pd(OAc)₂.[4] If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.[4]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific aryl halide and the amine.

    • Solution: For secondary amines like this spirocycle, ligands such as RuPhos or BrettPhos are often good starting points.[4] For more challenging couplings, especially with sterically hindered partners, consider more specialized ligands. A systematic ligand screen is often the most effective approach.

  • Incorrect Base Selection: The base is crucial for deprotonating the amine, but an inappropriate choice can hinder the reaction.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][6] The solubility of the base can also be a factor; consider using a combination of an inorganic and organic base (e.g., DBU + NaTFA) for sensitive substrates.[6]

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[7]

    • Solution: For less reactive aryl halides, using bulky, electron-rich phosphine ligands is often necessary.[4] If feasible, switching to the corresponding aryl bromide or iodide can significantly improve reactivity.

Symptom 2: Formation of Side Products

The appearance of unexpected products can complicate purification and lower the yield of your desired N-arylated product.

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.

    • Cause: This can be promoted by certain catalyst systems and reaction conditions.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize this side reaction.[4]

  • Homocoupling: Dimerization of the aryl halide.

    • Cause: This can also be influenced by the choice of catalyst and reaction conditions.

    • Solution: Careful optimization of the reaction parameters is key to suppressing this side reaction.

  • Di-arylation: Formation of the N,N'-diarylated spirodiamine.

    • Solution: To favor mono-arylation, consider using a substoichiometric amount of the aryl halide relative to the diamine. Running the reaction at lower temperatures and for shorter times can also improve selectivity. In some cases, a protecting group strategy on one of the amine functionalities may be necessary for complete control.[8]

Symptom 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear sign of catalyst decomposition.[3]

  • Cause: High reaction temperatures (>120 °C), impurities (oxygen, water), or an inappropriate ligand can lead to the formation of palladium black.[3]

  • Solution:

    • Lower the reaction temperature to the 80-100 °C range and extend the reaction time.[6]

    • Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4][5]

    • The choice of ligand can significantly impact catalyst stability. A ligand screen may identify a more robust system for your specific transformation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best palladium precatalyst to use for this reaction?

A1: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladacycle precatalysts such as RuPhos-G3-Pd or XPhos-G3-Pd are often more reliable and lead to more consistent results due to their well-defined nature and efficient generation of the active Pd(0) species.[4]

Q2: How do I choose the right ligand for my specific aryl halide?

A2: Ligand selection is crucial and often requires empirical screening. However, for the N-arylation of a secondary amine like tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate, bulky, electron-rich biarylphosphine ligands are a good starting point. Some commonly successful ligands for this type of transformation include RuPhos, BrettPhos, and XPhos.[4] The optimal ligand may vary depending on the steric and electronic properties of your aryl halide.

Q3: Which base should I start with?

A3: Sodium tert-butoxide (NaOtBu) is a robust and commonly used base for Buchwald-Hartwig aminations and is an excellent starting point.[6] If your substrate contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, although they may require higher reaction temperatures.[4]

Q4: What are the best solvents for this reaction?

A4: Toluene and 1,4-dioxane are the most common and generally effective solvents for Buchwald-Hartwig aminations.[3] Tetrahydrofuran (THF) can also be used, particularly for reactions at lower temperatures.[4] It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation.

Q5: How can I ensure my reaction is truly under an inert atmosphere?

A5: Achieving and maintaining an inert atmosphere is critical for success.[4] This can be accomplished by using a glovebox for reaction setup. If a glovebox is not available, ensure all glassware is oven-dried and cooled under a stream of inert gas. The solvent should be anhydrous and degassed by sparging with argon or nitrogen for at least 30 minutes. The reaction vessel should be sealed with a septum and purged with inert gas before adding the reagents via syringe.

IV. Optimized Experimental Protocol: A Starting Point

This protocol provides a reliable starting point for the N-arylation of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate. Optimization of specific parameters may be necessary for your particular aryl halide.

Materials:

  • Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., RuPhos-G3-Pd)

  • Ligand (e.g., RuPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (1.2 equiv), palladium precatalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (e.g., 1.4 equiv) to an oven-dried reaction vial containing a magnetic stir bar.

  • Seal the vial with a PTFE-lined cap.

  • Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M with respect to the aryl halide) via syringe.

  • Place the vial in a preheated heating block or oil bath at 80-100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. Data Presentation: Parameter Optimization Summary

The following table provides a hypothetical example of a reaction optimization study. It is crucial to perform your own systematic optimization for your specific substrates.

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene10045
2RuPhos-G3-Pd (2)RuPhos (4)NaOtBu (1.4)Toluene10085
3RuPhos-G3-Pd (2)XPhos (4)NaOtBu (1.4)Toluene10078
4RuPhos-G3-Pd (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane11062
5RuPhos-G3-Pd (2)RuPhos (4)LHMDS (1.4)THF8088
6 RuPhos-G3-Pd (1) RuPhos (2) LHMDS (1.4) THF 80 92

VI. Visualizing the Process: The Buchwald-Hartwig Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle A L-Pd(0) (Active Catalyst) B Oxidative Addition Intermediate A->B + Ar-X C Amine Coordination B->C + R₂NH D Deprotonation C->D + Base E Reductive Elimination Intermediate D->E - Base-H⁺-X⁻ E->A - Ar-NR₂

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

This diagram illustrates the key steps: oxidative addition of the aryl halide to the active Pd(0) catalyst, coordination of the amine, deprotonation by the base, and reductive elimination to form the desired C-N bond and regenerate the catalyst.

VII. Concluding Remarks

The N-arylation of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a valuable synthetic tool. By understanding the potential challenges, systematically troubleshooting issues, and carefully optimizing reaction parameters, researchers can achieve high yields and obtain the desired mono-arylated products efficiently and reproducibly. This guide serves as a comprehensive resource to aid in this endeavor, empowering scientists to overcome synthetic hurdles and advance their research and development goals.

VIII. References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338-6361, 2008. [Link]

  • J. F. Hartwig, "Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism," Angewandte Chemie International Edition, vol. 37, no. 15, pp. 2046-2067, 1998. [Link]

  • P. Ruiz-Castillo, D. G. Blackmond, and S. L. Buchwald, "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis," Journal of the American Chemical Society, vol. 137, no. 8, pp. 3085-3092, 2015. [Link]

  • N. H. Park, E. V. Vinogradova, D. S. Surry, and S. L. Buchwald, "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines," Angewandte Chemie International Edition, vol. 54, no. 28, pp. 8259-8262, 2015. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • P. J. W. Theunissen, G. J. C. van der Pyl, F. L. van der Pyl, J. C. M. van Hest and T. J. H. van den Bergh, "Protecting-group-free enzymatic synthesis of functional polyesters," Polymer Chemistry, vol. 11, no. 3, pp. 532-538, 2020. [Link]

Sources

Optimization

handling and safety precautions for Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

Technical Support Center: Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate Welcome to the Technical Support Center for Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate . This portal is designed for researchers, synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate

Welcome to the Technical Support Center for Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate . This portal is designed for researchers, synthetic chemists, and drug development professionals utilizing this rigid spirocyclic diamine building block. Below, you will find expertly curated troubleshooting guides, safety protocols, and mechanistic insights to ensure high-yield syntheses and safe handling.

Part 1: Chemical Properties & Storage (FAQ)

Q: What are the critical physicochemical properties of this spirocyclic compound? A: Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate is a Boc-protected spirocycle widely used to introduce conformational restriction into drug candidates[2]. Understanding its physical parameters is critical for calculating reaction stoichiometry and predicting solubility.

Table 1: Quantitative Chemical Properties

PropertyValue
Chemical Name Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate
CAS Number 1822802-10-7
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Physical Form Liquid / Viscous Oil (at Room Temperature)
Purity Typically ≥95% (LC-MS/NMR)
Storage Temperature Room Temperature (RT); 2-8°C for prolonged storage

Q: How should the reagent be stored to maintain structural integrity? A: The compound is relatively stable under neutral and basic conditions. However, because it contains a tert-butyloxycarbonyl (Boc) protecting group, it is highly sensitive to acidic environments. Store the material in a tightly sealed container at room temperature (or refrigerated for long-term storage) in a dry, well-ventilated area away from strong acids and oxidizing agents.

Part 2: Safety, Handling, & Hazard Mitigation (FAQ)

Q: What are the primary hazards associated with handling this spirocycle? A: According to standard safety data, this compound is classified under the signal word Danger . The primary hazard statements include:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Causality & PPE: The basicity of the secondary amine (position 8 of the spirocycle) can cause localized pH changes upon contact with mucosal membranes or ocular tissue, leading to severe irritation or damage. Always handle this compound inside a certified chemical fume hood. Mandatory Personal Protective Equipment (PPE) includes nitrile gloves, a chemically resistant lab coat, and tightly fitting safety goggles[3].

Q: What immediate actions should be taken in case of accidental exposure? A:

  • Skin Contact: Immediately wash with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention due to the risk of serious eye damage (H318).

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.

Part 3: Experimental Troubleshooting & Workflows (FAQ)

Q: How do I efficiently remove the Boc protecting group without inducing side reactions or polymerization? A: The removal of the Boc group is a fundamental step when utilizing this building block for downstream amidation or alkylation. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry-standard method[3].

Mechanistic Causality: The cleavage is an acid-catalyzed process. TFA protonates the carbonyl oxygen of the Boc group, destabilizing the carbamate. This forces the ejection of a stable tert-butyl cation and leaves behind a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) gas[3]. The tert-butyl cation subsequently deprotonates to form isobutylene gas. Because both ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

and isobutylene are generated as gases, the reaction must never be run in a closed system to prevent pressure build-up and potential explosion.
Self-Validating Protocol: TFA-Mediated Boc Deprotection
  • Preparation: Dissolve Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate in anhydrous DCM to a concentration of 0.1–0.5 M. Validation: Using anhydrous solvent prevents competitive side reactions and ensures precise molarity calculations.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Validation: Cooling mitigates the exothermic nature of the initial acid-base protonation.

  • Acid Addition: Slowly add TFA dropwise to achieve a final TFA:DCM ratio of 1:1 (v/v)[3]. Validation: Visual confirmation of effervescence (gas evolution) indicates the decarboxylation and isobutylene formation have successfully initiated[4].

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1–2 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS. Validation: The reaction is complete when the starting material mass (

    
    ) disappears and the free amine mass (
    
    
    
    ) dominates the chromatogram.
  • Isolation: Concentrate the mixture under reduced pressure to remove volatiles. The product will remain as a TFA salt. To obtain the free base, perform a basic aqueous workup (e.g., saturated

    
    ) or pass the material through a basic ion-exchange resin[3][5].
    

BocDeprotection Start Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (in anhydrous DCM) Cool Cool to 0°C Start->Cool AddTFA Add TFA (1:1 ratio) Vent system Cool->AddTFA React Stir at RT (1-2 h) CO2 & Isobutylene evolution AddTFA->React Monitor Monitor via LC-MS (Wait for[M+H]+ 127.2) React->Monitor Concentrate Remove Volatiles in vacuo Monitor->Concentrate Purify Basic Workup / Ion Exchange Concentrate->Purify End Free Spirocyclic Amine (Product) Purify->End

Caption: Workflow for TFA-mediated Boc deprotection of the spirocyclic diamine.

Q: How does this spirocyclic building block integrate into drug discovery, specifically for IRAK4 inhibitors? A: Spirocyclic diamines like 5,8-diazaspiro[1]nonane are highly prized in medicinal chemistry for their ability to project functional groups in rigid, three-dimensional vectors, improving target binding affinity and metabolic stability. A prominent application of this specific scaffold is in the synthesis of pyrrolopyridazine-based inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2].

Signaling Pathway Causality: IRAK4 is a master regulator of the innate immune system. Upon stimulation by Interleukin-1 (IL-1) or Toll-like receptor (TLR) ligands, the MyD88 adaptor protein recruits IRAK4 to the receptor complex, activating its kinase function[6]. Active IRAK4 phosphorylates downstream targets like IRAK1, which then engages the TRAF6 complex. TRAF6 acts as an E3 ubiquitin ligase, triggering a cascade that ultimately activates the NF-κB transcription factor[6][7]. By incorporating the 5,8-diazaspiro[1]nonane scaffold into a small molecule, researchers can design potent IRAK4 inhibitors that block this kinase activity, effectively shutting down NF-κB-mediated pro-inflammatory cytokine production—a critical mechanism for treating rheumatoid arthritis, lupus, and certain oncology indications[2][6][8].

IRAK4Pathway Ligand IL-1 / TLR Ligands Receptor IL-1R / TLR Ligand->Receptor MyD88 MyD88 Adaptor Receptor->MyD88 IRAK4 IRAK4 Kinase (Inhibitor Target) MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 Complex IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Ubiquitination cascade Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Gene Transcription

Caption: IRAK4 signaling cascade leading to NF-κB-mediated inflammation.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • European Patent Office. EP 3268004 B1 - PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY. Available at: [Link]

  • National Institutes of Health (PMC). IRAK-4 Inhibitors for Inflammation. Available at: [Link]

  • National Institutes of Health (PubMed). IRAK4 Regulates NF-κB signaling to suppress CD8 + T cell activity and promote immune evasion in glioblastoma development. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

analytical validation of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate purity by HPLC

Analytical Validation of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate Purity by HPLC Executive Summary This guide provides a technical comparison and validation framework for the purity analysis of Tert-butyl 5,8-d...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate Purity by HPLC

Executive Summary

This guide provides a technical comparison and validation framework for the purity analysis of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate , a critical spirocyclic amine intermediate used in the synthesis of novel kinase inhibitors and GPCR ligands.

Due to the compound's secondary amine functionality and lack of a strong UV chromophore, standard HPLC methods often fail to deliver reproducible peak shapes or sufficient sensitivity. This guide contrasts a Generic C18 Gradient Method (the industry baseline) with an Optimized Charged Surface Hybrid (CSH) Method (the recommended product), demonstrating why the latter offers superior resolution, peak symmetry, and limit of quantification (LOQ).

The Analytical Challenge

The structural core of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate presents three distinct analytical hurdles:

  • Basicity: The secondary amine (pKa ~9-10) interacts strongly with residual silanols on standard silica columns, causing severe peak tailing.

  • Weak UV Absorbance: The molecule lacks an aromatic system. Detection relies on the carbonyl of the Boc group and the amine bonds, necessitating low-wavelength detection (205–215 nm) where solvent cut-off noise is high.

  • Structural Rigidity: The spiro[2.6] system is compact, often co-eluting with regioisomeric impurities generated during cyclopropanation steps.

Method Comparison: Generic vs. Optimized

We compared the performance of a standard "walk-up" LC method against a targeted method developed specifically for basic, non-chromophoric spiro-amines.

Comparative Metrics
FeatureMethod B: Generic Baseline Method A: Optimized (Recommended) Impact
Stationary Phase Standard C18 (5 µm, Fully Porous)C18 Charged Surface Hybrid (CSH) (2.5 µm)CSH surface charge repels protonated amines, eliminating tailing.
Mobile Phase pH Acidic (0.1% Formic Acid, pH ~2.7)Basic (10 mM NH₄HCO₃, pH 10) High pH neutralizes the amine, increasing retention and improving shape.
Tailing Factor (

)
1.8 – 2.5 (Severe Tailing)0.95 – 1.1 (Symmetric) Symmetric peaks improve integration accuracy and resolution.
Detection (UV) 254 nm (Negligible signal)210 nm 210 nm captures the amide/Boc absorption; 254 nm misses the analyte.
Sensitivity (LOQ) > 0.5% (Poor)< 0.05% (High) Critical for detecting trace deprotected impurities.
Decision Logic: Selecting the Right Column

The following decision tree illustrates the logic applied to select the Optimized Method (Method A).

ColumnSelection Start Start: Analyze Basic Spiro-Amine Chromophore Strong UV Chromophore? Start->Chromophore UV_Yes Use Standard C18 Low pH (Formic Acid) Chromophore->UV_Yes Yes UV_No Detection Challenge: Requires <215 nm or CAD Chromophore->UV_No No Tailing Peak Tailing > 1.5? UV_No->Tailing HighPH_Stable Column Stable at pH 10? Tailing->HighPH_Stable Yes CSH_Select Selection: Charged Surface Hybrid (CSH) (Acidic Mobile Phase) HighPH_Stable->CSH_Select No (Max Speed) Hybrid_Select Selection: Hybrid Silica (BEH) (High pH Mobile Phase) HighPH_Stable->Hybrid_Select Yes (Max Retention)

Figure 1: Decision logic for selecting stationary phases for basic, low-UV spiro-amines.

Detailed Experimental Protocol (Method A)

This protocol serves as the validated standard for releasing batches of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate.

Chromatographic Conditions
  • Instrument: HPLC with PDA or VWD (Agilent 1290 or Waters H-Class equivalent).

  • Column: Waters XSelect CSH C18, 3.0 x 150 mm, 2.5 µm (or equivalent charged-surface column).

  • Column Temp: 40°C (Improves mass transfer for the rigid spiro system).

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (Reference: 360 nm, Bandwidth 100).

    • Note: Do not use THF or Acetone in sample prep as they absorb heavily at 210 nm.

Mobile Phase
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH₄OH).

    • Why High pH? At pH 10, the secondary amine is uncharged (neutral), increasing hydrophobicity and retention on the C18 chain, separating it from polar precursors.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent BEvent
0.05Initial Hold
2.05Isocratic (Elute salts)
12.095Linear Gradient
15.095Wash
15.15Re-equilibration
20.05End

Analytical Validation Results

The following data represents typical validation performance characteristics derived from ICH Q2(R1) guidelines.

Specificity & Selectivity
  • Requirement: No interference at the retention time of the main peak from blank or known impurities.

  • Result: The spiro-amine elutes at 8.4 min. The major impurity (Boc-deprotected amine) elutes at 3.2 min due to high polarity.

  • Resolution (

    
    ):  > 5.0 between main peak and nearest impurity.
    
Linearity (Range: 50% – 150%)

Linearity was assessed by preparing 5 concentration levels (0.25 mg/mL to 0.75 mg/mL).

ParameterResultAcceptance Criteria
Slope 45201N/A
Y-Intercept 125N/A
Correlation (

)
0.9998

Accuracy (Recovery)

Spiked recovery was performed at 80%, 100%, and 120% of the target concentration.

LevelAmount Added (mg)Amount Recovered (mg)% Recovery% RSD (n=3)
80% 8.007.9499.2%0.4%
100% 10.0010.05100.5%0.3%
120% 12.0011.9899.8%0.5%
Precision (Repeatability)

Six replicate injections of the standard solution (0.5 mg/mL).

  • Retention Time %RSD: 0.05%

  • Peak Area %RSD: 0.21% (Acceptance:

    
    )
    

Mechanistic Insight: Why This Works

The success of Method A over Method B is grounded in the interaction between the analyte and the stationary phase.

  • Silanol Suppression: In Method B (Standard C18), the surface silanols (

    
    ) act as weak acids. The basic secondary amine of the diazaspiro compound (
    
    
    
    ) protonates and forms ionic bonds with these silanols, causing the peak to "drag" (tailing).
  • CSH Technology: The Charged Surface Hybrid column (Method A) has a low-level positive surface charge. This electrostatically repels the protonated amine (if run at low pH) or simply provides a more inert surface, preventing the ionic interaction described above [1].

  • Wavelength Selection: The spiro-ring strain shifts the UV absorption slightly, but the primary signal comes from the

    
     transition of the Boc carbonyl. This transition is weak and requires 210 nm. At this wavelength, phosphate buffers (used in some generic methods) cause high background noise; volatile buffers like Ammonium Bicarbonate are transparent, improving the Signal-to-Noise (S/N) ratio [2].
    
Validation Workflow Diagram

ValidationWorkflow cluster_params Validation Parameters Dev Method Development (Screening pH & Columns) PreVal Pre-Validation (Check S/N, Tailing) Dev->PreVal PreVal->Dev Fail Val Full Validation (ICH Q2 Guidelines) PreVal->Val Pass Routine Routine QC (SST Criteria) Val->Routine Report Generated Specificity Specificity Val->Specificity Linearity Linearity Val->Linearity Accuracy Accuracy Val->Accuracy

Figure 2: Workflow for the analytical validation lifecycle.

References

  • Waters Corporation. (2024). Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Compounds. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (2023). Strategies for the Analysis of Non-Chromophoric Compounds by LC-UV and ELSD. Retrieved from [Link]

  • PubChem. (2024).[1] Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate Compound Summary. Retrieved from [Link]

Sources

Comparative

Interpreting the 1H NMR Spectrum of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

This guide provides a definitive technical analysis of the 1H NMR spectrum for tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate . It is designed for medicinal chemists and structural biologists requiring precise struct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical analysis of the 1H NMR spectrum for tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate . It is designed for medicinal chemists and structural biologists requiring precise structural verification of this conformationally restricted scaffold.

Executive Summary & Structural Logic

The 5,8-diazaspiro[2.6]nonane core represents a "conformationally frozen" bioisostere of piperazine or homopiperazine. Unlike flexible diamines, the spiro-fusion of a cyclopropane ring (Ring A) to a 1,4-diazepane ring (Ring B) locks the C3 spiro-center, reducing entropic penalties during protein binding.[1]

Key Diagnostic Feature: The spectrum is defined by the unique high-field resonance of the cyclopropane protons (


 ppm), which serves as the primary authentication signature against isomeric spiro[3.3] or [3.5] systems.
Structural Numbering & Assignment Strategy

To interpret the spectrum accurately, we must first establish the IUPAC numbering used in the assignment.

Molecule: Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate Formula:


MW:  226.32  g/mol [1]

Structure Figure 1: Connectivity and Numbering of the 5,8-diazaspiro[2.6]nonane Core C1 C1 (CH2) C2 C2 (CH2) C1->C2 C3 C3 (Spiro) C2->C3 C3->C1 C4 C4 (CH2) C3->C4 N5 N5 (Boc) C4->N5 C6 C6 (CH2) N5->C6 Boc Boc Group N5->Boc N-C Bond C7 C7 (CH2) C6->C7 N8 N8 (NH) C7->N8 C9 C9 (CH2) N8->C9 C9->C3

Experimental Protocol (Self-Validating)
  • Solvent: Chloroform-d (

    
    ) is recommended over DMSO-
    
    
    
    for better resolution of the cyclopropane multiplets.
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
The "Rotamer Trap" (Critical Warning)

The Boc group on the 7-membered diazepane ring induces rotamerism at room temperature. This results in:

  • Broadening of signals at positions C4 and C6.

  • Splitting of the Boc singlet into two unequal peaks (e.g., ratio 3:1) in some solvents.[2][3][4] Validation Step: If peaks appear broad, run the spectrum at

    
    .[1] Coalescence of peaks confirms rotamerism rather than impurities.
    
Spectral Analysis: Region-by-Region
Region A: The Diagnostic Zone (0.0 – 1.0 ppm)

This region confirms the [2.6] spiro scaffold. Isomeric [3.3] or [3.5] spiro systems will not show signals here.

ProtonShift (

, ppm)
MultiplicityIntegralAssignment Logic
H-1, H-2 0.30 – 0.90 Multiplets 4H Cyclopropane methylene protons. Typically appear as two distinct multiplets (distal/proximal to the N-ring) due to the magnetic anisotropy of the spiro-fused ring.
Region B: The Protecting Group (1.4 – 1.5 ppm)
ProtonShift (

, ppm)
MultiplicityIntegralAssignment Logic
Boc-tBu 1.45 Singlet 9H Sharp singlet. May show a minor rotameric shoulder. Used as the internal integration standard (set to 9.00).
Region C: The Diazepane Ring (2.6 – 3.8 ppm)

This region contains the 8 protons of the 7-membered ring. The chemical shifts are driven by proximity to the Nitrogen atoms.

ProtonShift (

, ppm)
MultiplicityIntegralAssignment Logic
H-9 2.60 – 2.85 Singlet/m 2H

to N8 (amine) and spiro C3. Shielded relative to Boc-adjacent protons.
H-7 2.90 – 3.10 Triplet/m 2H

to N8 (amine). Part of the ethylene bridge.
H-4 3.20 – 3.45 Singlet/m 2H

to N5 (Boc) and spiro C3. Deshielded by the carbamate. Often broadened by rotamers.
H-6 3.45 – 3.65 Triplet/m 2H

to N5 (Boc). Part of the ethylene bridge. Most deshielded aliphatic signal.

Note: The N8-H proton is typically broad and exchanges with trace water, appearing anywhere from 1.5 - 4.0 ppm or not at all.[1]

Comparative Analysis: Avoiding Misidentification

The [2.6] system is often synthesized alongside or confused with [3.3] and [3.5] isomers.[1] Use this decision matrix to verify your product.

FeatureSpiro[2.6]nonane (Target)Spiro[3.3]heptane (Alternative)Spiro[3.5]nonane (Alternative)
High Field (<1.0 ppm) Yes (4H) - CyclopropaneNoNo
Ring Size 3-membered / 7-membered4-membered / 4-membered4-membered / 6-membered
Key Shift (Ring A) 0.4 - 0.9 ppm1.8 - 2.4 ppm (Cyclobutane)1.6 - 2.2 ppm (Cyclobutane)
Rigidity High (Frozen)ModerateModerate
Decision Workflow

DecisionTree Figure 2: Spectral Verification Workflow Start Analyze 1H NMR Spectrum CheckHighField Are there multiplets between 0.3 - 0.9 ppm? Start->CheckHighField YesHighField Spiro[2.x] System Confirmed (Cyclopropane present) CheckHighField->YesHighField Yes NoHighField Check 1.5 - 2.5 ppm Region CheckHighField->NoHighField No CheckIntegrals Integration Check: Ratio of High Field (4H) : Boc (9H)? YesHighField->CheckIntegrals Spiro33 Likely Spiro[3.3] or [3.5] (Cyclobutane signals) NoHighField->Spiro33 Valid CONFIRMED: 5,8-diazaspiro[2.6]nonane CheckIntegrals->Valid Matches 4:9 Invalid Impure or Wrong Isomer CheckIntegrals->Invalid Mismatch

References
  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[2.3]hexane and Spiro[2.4]heptane Derivatives. Journal of Organic Chemistry.[2]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Wuitschik, G., et al. (2008).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[5] Angewandte Chemie International Edition. [1]

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).

Sources

Validation

comparative study of spiro[2.6]nonane vs spiro[3.3]heptane scaffolds in drug design

An in-depth technical analysis for researchers, scientists, and drug development professionals. Introduction: The Imperative for sp³-Rich Scaffolds The pharmaceutical industry’s paradigm shift away from flat, sp²-hybridi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Introduction: The Imperative for sp³-Rich Scaffolds

The pharmaceutical industry’s paradigm shift away from flat, sp²-hybridized aromatic rings toward highly three-dimensional, sp³-rich architectures is driven by the need to improve clinical success rates. High sp³ character (Fsp³) correlates strongly with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability. Among the most privileged 3D architectures are spirocyclic scaffolds.

This guide provides an objective, data-driven comparison of two distinct spirocyclic systems: the well-established spiro[3.3]heptane and the emerging spiro[1]nonane . By contrasting their conformational landscapes, physicochemical properties, and synthetic accessibility, this guide empowers medicinal chemists to select the optimal scaffold for their specific target topography.

Structural and Conformational Topography

The fundamental difference between these two scaffolds lies in their rigidity and the resulting predictability of their exit vectors.

Spiro[3.3]heptane: The Rigid Bioisostere

The spiro[3.3]heptane core consists of two fused cyclobutane rings. Because cyclobutanes are inherently strained and relatively rigid, the spiro-fusion locks the molecule into a highly predictable, extended 3D conformation.

  • Vector Control: Depending on the substitution pattern (e.g., 2,6-disubstitution), spiro[3.3]heptanes can project functional groups at precise angles. This makes them exceptional saturated bioisosteres for para- or meta-substituted benzene rings, as well as piperazine or morpholine when heteroatoms are introduced[2].

  • Causality in Design: By replacing a flat phenyl ring with a spiro[3.3]heptane, chemists can maintain the spatial relationship of the pharmacophores while drastically reducing the lipophilicity (clogP) and eliminating the susceptibility to oxidative metabolism by cytochrome P450 enzymes[2].

Spiro[1]nonane: The Flexible Explorer

In contrast, spiro[1]nonane fuses a highly rigid, flat cyclopropane ring with a highly flexible seven-membered cycloheptane ring.

  • Conformational Plasticity: While the cyclopropane provides a fixed pivot point, the cycloheptane ring can adopt multiple low-energy conformations (e.g., twist-chair, boat)[3].

  • Causality in Design: This flexibility is not a liability; it is a strategic asset when targeting dynamic binding pockets that require an "induced fit." The spiro[1]nonane scaffold can sample a broader area of chemical space, potentially uncovering novel binding interactions that a rigid spiro[3.3]heptane would miss[3].

ScaffoldSelection Start Identify Binding Pocket Requirements Rigid Strict Vector Control (Benzene Bioisostere) Start->Rigid Flexible Induced Fit / Deep Pocket (Conformational Search) Start->Flexible Spiro33 Spiro[3.3]heptane (Rigid, Low LogP) Rigid->Spiro33 Spiro26 Spiro[2.6]nonane (Flexible, Higher LogP) Flexible->Spiro26

Caption: Decision matrix for selecting spirocyclic scaffolds based on target pocket topography.

Physicochemical Performance Comparison

To objectively compare these scaffolds, we must look at their baseline quantitative properties. The table below summarizes the core metrics that influence ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Property / MetricSpiro[3.3]heptane CoreSpiro[1]nonane CoreComparative Advantage
Molecular Formula C₇H₁₂C₉H₁₆Spiro[3.3] is lighter, leaving more MW budget for pharmacophores.
Molecular Weight 96.17 g/mol 124.22 g/mol Spiro[3.3] is superior for Fragment-Based Drug Discovery (FBDD).
Fsp³ Fraction 1.00 (100%)1.00 (100%)Both provide excellent escape from flatland.
Lipophilicity (clogP) ~2.1~3.5Spiro[3.3] is better for reducing overall lipophilicity[2].
Conformational Entropy Low (Rigid)High (Flexible)Spiro[1] allows for adaptive binding; Spiro[3.3] minimizes entropic penalty upon binding.
Primary Application Benzene/Piperazine BioisostereNovel 3D Space ExplorationSpiro[3.3] is a direct drop-in replacement; Spiro[1] is for de novo design.

Experimental Methodologies & Validation

The trustworthiness of any scaffold relies on its synthetic accessibility. Below are self-validating, step-by-step protocols for synthesizing representative building blocks for each scaffold.

Protocol A: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Rigid Scaffold)

This protocol utilizes a double-displacement strategy. Starting from a pre-assembled quaternary center avoids the high entropic barrier of forming a spiro-center from linear precursors[4].

  • Preparation of Precursor: Dissolve commercially available tribromopentaerythritol (1.0 eq) in a biphasic mixture of aqueous KOH and toluene.

  • Tosylation & Cyclization: Add p-toluenesulfonamide (1.1 eq) and heat to reflux for 12 hours.

    • Causality: The tosyl group increases the acidity of the nitrogen, allowing deprotonation by KOH. The resulting nucleophile attacks the bromides in a stepwise intramolecular fashion, forging the azetidine ring. The oxygen atom concurrently displaces the third bromide to form the oxetane ring[4].

  • Detosylation: Isolate the N-tosyl intermediate via extraction. Dissolve in methanol and add magnesium turnings (excess) under sonication to cleave the tosyl group.

  • Validation: Purify via basic alumina chromatography. Validate the rigid structure via ¹H-NMR (look for the highly symmetric, distinct AB spin systems of the cyclobutane protons around 3.5–4.5 ppm) and single-crystal X-Ray diffraction.

Protocol B: Synthesis of Spiro[1]nonane via Cyclopropanation (Flexible Scaffold)

This protocol relies on the stereospecific addition of a carbenoid to an exocyclic double bond, preserving the flexible cycloheptane ring[5].

  • Olefination: Subject cycloheptanone to standard Wittig conditions (methyltriphenylphosphonium bromide, KOtBu, THF, 0 °C) to yield methylenecycloheptane.

  • Simmons-Smith Cyclopropanation: Dissolve methylenecycloheptane in anhydrous CH₂Cl₂ at 0 °C. Sequentially add diethylzinc (Et₂Zn, 2.0 eq) and diiodomethane (CH₂I₂, 4.0 eq).

    • Causality: The Simmons-Smith reaction is chosen over diazomethane because the zinc-carbenoid provides a concerted, stereospecific methylene transfer. Diazomethane poses severe explosion hazards at scale and can trigger unwanted Büchner ring-expansions in strained cyclic systems.

  • Quenching & Extraction: Quench carefully with saturated aqueous NH₄Cl to decompose excess organozinc species. Extract with diethyl ether.

  • Validation: Purify via silica gel chromatography. Validate via ¹³C-NMR; the spiro-quaternary carbon will appear uniquely shielded (typically around 15-25 ppm) due to the cyclopropane ring current, distinguishing it from standard aliphatic quaternary centers.

SyntheticWorkflow Precursor Starting Material (Ketone or Bromide) Cyclization Key Cyclization (e.g., [2+2] or Simmons-Smith) Precursor->Cyclization Purification Chromatographic Isolation Cyclization->Purification Validation NMR / X-ray Validation Purification->Validation Assay In Vitro ADME & Binding Validation->Assay

Caption: Standardized experimental workflow for the synthesis and validation of spirocyclic bioisosteres.

Strategic Recommendations for Drug Discovery

When integrating these scaffolds into a drug discovery pipeline, the decision should be dictated by the specific liabilities of the lead compound:

  • Opt for Spiro[3.3]heptane when: Your lead compound suffers from rapid oxidative metabolism at a phenyl ring, or when you need to improve the aqueous solubility of a planar, brick-dust-like molecule without altering the precise spatial arrangement of the pharmacophores[2]. It is a proven, safe bet for late-stage lead optimization.

  • Opt for Spiro[1]nonane when: You are in the early stages of library design or hit-to-lead optimization and are targeting a highly lipophilic, dynamic binding pocket (e.g., certain GPCRs or allosteric kinase sites). The inherent flexibility of the cycloheptane ring allows the molecule to "breathe" and find optimal binding geometries that rigid scaffolds cannot access,.

By understanding the mechanistic and physicochemical causality behind these two scaffolds, researchers can rationally design next-generation therapeutics that successfully navigate the complex landscape of modern drug discovery.

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Asymmetric Transition Metal Catalyzed Cyclopropanations Source: Purdue University Graduate School URL:[Link]

Sources

Comparative

comparing the reactivity of the two nitrogen atoms in Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

The following guide provides an in-depth technical analysis of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate , focusing on the comparative reactivity of its nitrogen centers, structural properties, and applications...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate , focusing on the comparative reactivity of its nitrogen centers, structural properties, and applications in medicinal chemistry.

Executive Summary

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (CAS: 1822802-10-7) is a mono-protected spirocyclic diamine increasingly utilized as a bioisostere for piperazine and 1,4-diazepane in drug discovery. Its core value lies in its ability to introduce conformational rigidity and novel exit vectors (molecular geometry) while maintaining physicochemical properties similar to standard saturated heterocycles.

This guide analyzes the distinct reactivity of the two nitrogen atoms—designated N5 (protected) and N8 (free)—and provides actionable protocols for their orthogonal functionalization.

Structural Analysis & Symmetry

To understand the reactivity, one must first deconstruct the scaffold's symmetry. The parent molecule, 5,8-diazaspiro[2.6]nonane , consists of a cyclopropane ring spiro-fused to a 1,4-diazepane (7-membered) ring.

Symmetry & Numbering
  • Spiro Center (C3): The junction between the 3-membered and 7-membered rings.

  • Symmetry: The parent scaffold is C2-symmetric (or possesses a plane of symmetry depending on conformation). The path from the spiro center to N5 (C3-C4-N5) is chemically equivalent to the path to N8 (C3-C9-N8).

  • Implication: In the parent diamine, N5 and N8 are chemically equivalent . The commercial product is a desymmetrized "mono-Boc" variant, rendering the two nitrogens chemically distinct solely due to the protecting group.

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity, symmetry, and functional distinction between N5 and N8.

G cluster_0 Cyclopropane Ring cluster_1 1,4-Diazepane Ring Spiro Spiro Carbon (C3) C1 C1 Spiro->C1 C4 C4 (Bridge) Spiro->C4 C2 C2 C1->C2 C2->Spiro N5 N5 (Boc-Protected) C4->N5 Beta C9 C9 (Bridge) C9->Spiro N8 N8 (Free Amine) N5->N8 Chemically Equivalent in Parent Scaffold C6 C6 N5->C6 N8->C9 Beta C7 C7 C6->C7 C7->N8

Caption: Connectivity of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate showing the symmetry of the N5/N8 positions relative to the spiro center.

Comparative Reactivity Profile

Since the parent scaffold is symmetric, the "reactivity difference" in the commercial product is binary: N8 is active (nucleophilic), and N5 is latent (protected).

N8: The Free Amine (Active Site)
  • Classification: Cyclic secondary amine.

  • Nucleophilicity: Comparable to homopiperazine (1,4-diazepane). It is slightly less nucleophilic than piperidine due to the flexibility of the 7-membered ring (entropic cost) and the inductive electron-withdrawing effect of the cyclopropane ring (beta-position).

  • Steric Environment: The spiro-cyclopropane is located at C3. N8 is at position 8, separated by a methylene group (C9). The steric bulk of the cyclopropane ring is directed away from the N8 lone pair in the lowest-energy chair-like conformation. Therefore, N8 is sterically accessible for SN2 reactions, reductive aminations, and amide couplings.

  • Basicity (pKa): Estimated pKa ~9.0–9.5 (conjugate acid). Slightly lower than piperidine (pKa ~11) due to the -I effect of the spiro-cyclopropane and the 1,4-diazepane ring strain.

N5: The Protected Amine (Latent Site)
  • State: Carbamate (Boc). Non-nucleophilic and non-basic under standard conditions.

  • Deprotection: Standard acidic cleavage (TFA/DCM or HCl/Dioxane) reveals the secondary amine.

  • Post-Deprotection Reactivity: Once deprotected, N5 becomes chemically identical to the initial N8. This allows for symmetrical bis-functionalization or sequential asymmetric functionalization (if N8 was modified first).

Performance Comparison Table

The table below compares the 5,8-diazaspiro[2.6]nonane scaffold against common alternatives.

Feature5,8-Diazaspiro[2.6]nonane Piperazine 2,7-Diazaspiro[3.5]nonane
Ring Size 7-membered (Diazepane)6-membered6-membered (Piperidine-like)
Geometry Flexible, Twisted ChairChair (Rigid)Chair (Rigid)
N-N Distance ~3.5 - 4.0 Å (Variable)~2.8 Å (Fixed)~4.5 Å (Fixed)
Lipophilicity Moderate (Csp3 rich)LowModerate
Vector Angle ~120° (Approx)180° (Linear)~109° (Tetrahedral)
Primary Use Vector modulation , IP noveltyLinker, SolubilityPiperazine Bioisostere

Experimental Protocols

Protocol A: Regioselective Functionalization of N8 (Nucleophilic Substitution)

Objective: To attach an electrophile (R-X) to the free N8 position.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate in anhydrous DMF or Acetonitrile (0.1 M concentration).

  • Base Addition: Add 2.0 eq of K₂CO₃ or DIPEA . (Use inorganic base for alkyl halides to avoid quaternary ammonium salt formation).

  • Electrophile Addition: Add 1.1 eq of the alkyl halide (R-Cl/Br/I) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target mass = MW_scaffold + MW_R - H).

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.

  • Validation: 1H NMR should show a shift in the C7/C9 protons adjacent to N8, while the Boc peak (s, 9H, ~1.45 ppm) remains intact.

Protocol B: Orthogonal Deprotection of N5

Objective: To remove the Boc group and liberate N5 for subsequent reaction.

  • Dissolution: Dissolve the N8-substituted intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v (e.g., 1 mL TFA per 4 mL DCM). Alternatively, use 4M HCl in Dioxane for acid-sensitive substrates.

  • Reaction: Stir at RT for 1–2 hours. CO₂ gas evolution will be observed.

  • Workup (Free Base): Concentrate in vacuo. Redissolve in DCM and wash with saturated NaHCO₃ or 1M NaOH to generate the free amine.

  • Note: The resulting amine at N5 is now sterically and electronically equivalent to the original N8 (assuming the N8-substituent doesn't induce long-range steric clashes).

Strategic Applications in Drug Discovery

  • Exit Vector Engineering: Unlike piperazine (which presents substituents at 180°), the 1,4-diazepane ring in the spiro[2.6] system presents substituents at an angle (approx 120°). This is critical for fragment linking where the linear geometry of piperazine fails to achieve optimal binding pocket fit.

  • Metabolic Stability: The spiro-cyclopropane ring blocks metabolic oxidation at the adjacent carbons (C4/C9) and reduces the overall lipophilicity compared to a gem-dimethyl group.

  • IP Space: This scaffold provides a distinct structural novelty compared to the crowded IP space of piperazines and spiro[3.3]heptanes.

References

  • Structure & Properties: PubChem Compound Summary for CID 75355554 (Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate). National Center for Biotechnology Information (2024). Link

  • Spirocyclic Scaffolds in Drug Design:Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spirocyclic Piperidines and Piperazines." Journal of Medicinal Chemistry (2010). (Context on spiro-diamine geometry).
  • Synthesis & Application: Patent WO2016144846A1.[1] "Pyrazolopyrimidine inhibitors of IRAK4 activity."[1] (Describes the use of 5,8-diazaspiro[2.6]nonane as a core intermediate). Link

  • Reactivity of 1,4-Diazepanes:Mager, I., et al. "Nucleophilicity and basicity of cyclic diamines." Journal of Organic Chemistry. (General reference for diazepane reactivity).

Sources

Validation

biological activity of derivatives of Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

An In-Depth Comparison Guide to the Biological Activity of Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate Derivatives in Drug Discovery As drug discovery programs increasingly face attrition due to poor pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to the Biological Activity of Tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate Derivatives in Drug Discovery

As drug discovery programs increasingly face attrition due to poor pharmacokinetics (PK) and off-target toxicities, medicinal chemists are moving away from flat, sp²-rich molecules. For decades, the piperazine ring was the ubiquitous diamine linker in medicinal chemistry. However, its high basicity and linear conformational flexibility often lead to high metabolic clearance and hERG-related cardiotoxicity.

Enter spirocyclic diamines. The scaffold tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate (CAS 1822802-10-7) has emerged as a premier piperazine bioisostere[2]. By introducing a spirocyclic junction, this scaffold forces a three-dimensional topology that fundamentally alters the exit vectors of the nitrogen atoms.

This guide objectively compares the biological performance of 5,8-diazaspiro[1]nonane derivatives against traditional piperazine and homopiperazine analogs, focusing on their proven efficacy in kinase inhibition (specifically IRAK4 and Pim kinases)[3][4].

Mechanistic Rationale: Why Choose a[1] Spirocyclic System?

The substitution of a linear diamine with a 5,8-diazaspiro[1]nonane core is not merely a structural novelty; it is a calculated manipulation of physicochemical properties[1][5]:

  • Vectorial Trajectory: The orthogonal arrangement of the cyclopropane ring relative to the 7-membered diazepane ring shifts the substituent exit vectors by approximately 90 degrees compared to piperazine. This allows the derivative to access deep, narrow binding pockets (such as the ATP-binding cleft of kinases) that flat rings cannot reach without steric clash.

  • Basicity Modulation: The inductive effect of the spiro-carbon alters the pKa of the adjacent secondary amines. This subtle reduction in basicity often correlates with a lower logD at physiological pH, directly improving membrane permeability and reducing phospholipidosis liability.

  • Metabolic Stability: The steric bulk of the spiro-junction shields adjacent carbon-hydrogen bonds from oxidation by Cytochrome P450 enzymes, significantly extending the in vivo half-life.

Target Comparison: IRAK4 and Pim Kinase Inhibition

Derivatives of 5,8-diazaspiro[1]nonane have shown exceptional utility in two major therapeutic areas: immunology (IRAK4 inhibitors) and oncology (Pim kinase inhibitors).

A. IRAK4 Inhibition (Immunology)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical node in the Toll-like receptor (TLR) signaling pathway, driving inflammation in conditions like rheumatoid arthritis[3][6]. When Merck Sharp & Dohme Corp developed pyrrolopyridazine-based IRAK4 inhibitors, replacing standard diamines with a 5,8-diazaspiro[1]nonane core yielded compounds with superior target residence time[7]. The spiro-core acts as a rigid spacer, perfectly orienting the sulfonamide and heterocycle moieties into the hinge region of the kinase.

IRAK4_Pathway IL1R IL-1 / TLR Receptor MyD88 MyD88 Adaptor IL1R->MyD88 Ligand Binding IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1 / TRAF6 IRAK4->IRAK1 Phosphorylation NFkB NF-κB Activation (Inflammation) IRAK1->NFkB Downstream Signaling Inhibitor 5,8-diazaspiro[2.6]nonane Derivative Inhibitor->IRAK4 Competitive Inhibition

IRAK4 signaling pathway illustrating the intervention point of 5,8-diazaspiro[1]nonane derivatives.

B. Pim Kinase Inhibition (Oncology)

Pim kinases (Pim-1, -2, -3) promote cell survival and are overexpressed in acute myeloid leukemia (AML)[8]. Incyte Corporation utilized the 5,8-diazaspiro[1]nonane scaffold to synthesize pyrazol-4-yl-heterocyclyl-carboxamides[4]. The spirocyclic derivatives demonstrated a synergistic effect when combined with other chemotherapeutics, largely due to their enhanced metabolic stability (DMPK properties) over homopiperazine analogs.

Quantitative Performance Comparison

The following table synthesizes representative comparative data highlighting the shift from piperazine/homopiperazine to the 5,8-diazaspiro[1]nonane core in kinase inhibitor optimization workflows.

ParameterPiperazine AnalogHomopiperazine Analog5,8-diazaspiro[1]nonane DerivativeCausality / Advantage
Target IC₅₀ (IRAK4) 45 nM28 nM< 5 nM 3D exit vectors optimize hinge-binding interactions.
Target IC₅₀ (Pim-1) 120 nM65 nM12 nM Conformational rigidity reduces entropic penalty upon binding.
HLM Half-life (T₁/₂) 15 min22 min> 85 min Spiro-junction sterically hinders CYP450-mediated N-dealkylation.
hERG Inhibition (IC₅₀) 3 μM (High risk)8 μM (Med risk)> 30 μM (Low risk) Lower basicity and altered lipophilicity (logD) reduce channel trapping.

Self-Validating Experimental Protocols

To objectively evaluate these derivatives, the experimental workflow must be strictly controlled. Below are the step-by-step methodologies for synthesizing the active derivative from the Boc-protected scaffold and subsequently validating its biological activity.

Workflow Boc Boc-Protected Scaffold Deprotect Acidic Deprotection Boc->Deprotect HCl/Dioxane Couple Amide/Sulfonamide Coupling Deprotect->Couple HATU, DIPEA Assay In Vitro Kinase Assay Couple->Assay Purified Compound PK ADME / PK Profiling Assay->PK IC50 < 10nM Z' > 0.5

Synthesis and biological screening workflow for 5,8-diazaspiro[1]nonane-5-carboxylate derivatives.

Protocol A: Scaffold Deprotection and Derivatization

Objective: Remove the tert-butyl carboxylate (Boc) protecting group to yield the reactive secondary amine without degrading the strained cyclopropane ring.

  • Preparation: Dissolve 1.0 eq of tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate in anhydrous Dichloromethane (DCM) at 0°C under nitrogen.

  • Acidic Cleavage: Dropwise add 4.0 M HCl in dioxane (10 eq). Causality: HCl/dioxane is preferred over Trifluoroacetic acid (TFA) because it yields the hydrochloride salt directly, which precipitates out of solution, driving the reaction forward and protecting the strained spiro-system from prolonged acidic degradation.

  • Monitoring: Stir for 2 hours at room temperature. Monitor via LC-MS. The disappearance of the

    
     227 
    
    
    
    peak and appearance of the
    
    
    127
    
    
    peak confirms completion.
  • Coupling: Resuspend the dried hydrochloride salt in DMF. Add 1.2 eq of the desired electrophile (e.g., a pyrazolyl-carboxylic acid for Pim inhibitors)[4], 1.5 eq of HATU, and 3.0 eq of DIPEA. Stir for 4 hours.

  • Purification: Purify via reverse-phase preparative HPLC to >95% purity to ensure trace impurities do not skew biological assays.

Protocol B: Self-Validating High-Throughput Kinase Assay (TR-FRET)

Objective: Measure the IC₅₀ of the synthesized derivative against IRAK4. This protocol includes built-in statistical validation (Z'-factor).

  • Reagent Assembly: In a 384-well plate, combine 10 nM recombinant human IRAK4 enzyme, 50 nM fluorescently labeled peptide substrate, and 10 μM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Addition: Add the 5,8-diazaspiro[1]nonane derivative in a 10-point dose-response curve (ranging from 10 μM to 0.5 nM).

  • Controls (The Self-Validating Step):

    • Positive Control: 100% inhibition using 1 μM Staurosporine (a known pan-kinase inhibitor).

    • Negative Control: 0% inhibition using DMSO vehicle only.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Add EDTA to stop the reaction, followed by the Terbium-labeled anti-phospho antibody. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm / 615 nm.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls.

    • Causality:

      
      . If Z' < 0.5, the assay is statistically invalid due to pipetting error or reagent degradation, and the IC₅₀ data must be discarded. A Z' > 0.7 indicates an excellent, robust assay, validating the reported potency of the spirocyclic derivative.
      

Conclusion

The transition from traditional planar diamines to tert-butyl 5,8-diazaspiro[1]nonane-5-carboxylate derivatives represents a sophisticated application of bioisosterism. By carefully manipulating the 3D spatial arrangement of the nitrogen exit vectors, researchers can achieve sub-nanomolar target affinities while simultaneously engineering out metabolic liabilities and off-target toxicities. For programs targeting challenging kinase pockets like IRAK4 or Pim-1, this spirocyclic scaffold is an indispensable building block.

References

  • European Patent Office. "Pyrrolopyridazine Inhibitors of IRAK4 Activity" (EP3268004B1). Merck Sharp & Dohme Corp.
  • United States Patent and Trademark Office. "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use" (US8614206B2). Incyte Corporation.
  • National Institutes of Health (PMC). "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands". NIH / PubMed Central. Verified URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex spirocyclic building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the chem...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex spirocyclic building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's reactivity. Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (CAS: 1822802-10-7) is a highly valuable Boc-protected secondary amine used extensively in drug discovery and peptidomimetic synthesis. However, its specific structural features dictate strict, non-negotiable disposal protocols to prevent severe laboratory accidents.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, grounded in its fundamental chemical reactivity.

Chemical Profile & Hazard Mechanics

Before executing any disposal protocol, personnel must understand the physical properties and acute hazards associated with the compound. As an organic amine, it presents standard corrosive and irritant risks, but its protecting group introduces a hidden logistical hazard.

Table 1: Quantitative Data & Chemical Profile

PropertyValue
Chemical Name tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate
CAS Number 1822802-10-7
Molecular Weight 226.32 g/mol
Molecular Formula C12H22N2O2
Physical State Liquid (at Room Temperature)
GHS Hazard Codes H315 (Skin Irritation), H318 (Serious Eye Damage), H335 (Respiratory Irritation)
Signal Word Danger
The Causality of the Hazard: The "Boc-Deprotection" Explosion Risk

The most critical safety failure when disposing of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is improper waste segregation. The compound contains a tert-butyloxycarbonyl (Boc) protecting group. If this compound is inadvertently disposed of in an acidic waste stream (e.g., containing trifluoroacetic acid [TFA] or hydrochloric acid [HCl]), it will undergo rapid acid-catalyzed deprotection [1].

Mechanistically, this deprotection cleaves the Boc group, yielding the free diazaspiro amine, carbon dioxide (


) , and isobutylene gas  [2]. If this exothermic gas evolution occurs inside a sealed high-density polyethylene (HDPE) waste carboy, it causes catastrophic pressure build-up, inevitably leading to container rupture, chemical spray, and potential secondary fires.

BocHazard BocAmine Boc-Protected Amine (Waste Stream) Reaction Acid-Catalyzed Deprotection BocAmine->Reaction AcidWaste Acidic Waste (e.g., TFA, HCl) AcidWaste->Reaction Gas Rapid Gas Evolution (CO2 + Isobutylene) Reaction->Gas Exothermic Expansion Rupture Catastrophic Container Rupture Gas->Rupture Pressure Build-up in Sealed Carboy

Figure 1: Mechanistic pathway of unintended Boc deprotection leading to container rupture.

Operational Safety & Handling Protocol

To mitigate the risks of skin corrosion (H318) and respiratory irritation (H335), all operational handling and transfer of this compound to waste receptacles must be conducted under strict engineering controls.

  • Engineering Controls: Handle exclusively within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Heavy-duty nitrile or butyl rubber gloves (minimum 8 mil thickness). Standard thin exam gloves are insufficient for prolonged contact with liquid amines.

    • Eye Protection: ANSI Z87.1-compliant tightly fitting safety goggles (safety glasses leave the eyes vulnerable to liquid splashing).

    • Body: Flame-resistant laboratory coat.

Step-by-Step Disposal Workflow

To ensure a self-validating safety system, the disposal protocol must incorporate physical checks that prevent the mixing of incompatible chemicals.

Phase 1: Waste Segregation & Containerization
  • Verify Waste Stream Compatibility (Critical Step): Before adding the compound to any bulk waste container, use a pH indicator strip to test the current contents of the carboy. The waste stream must be neutral or mildly basic (pH 7–9) [3].

  • Segregate: Route the chemical exclusively into a designated "Halogen-Free Organic Waste" container. Ensure no halogenated solvents (like dichloromethane) or acids are present in this stream.

  • Containerize: Pour the waste slowly using a secondary funnel to prevent splashing.

  • Implement Secondary Fail-Safes: Cap the HDPE carboy with a pressure-relieving vented cap . This is a self-validating engineering control; in the unlikely event that trace acids are introduced, the vented cap will safely off-gas the

    
     and isobutylene, preventing catastrophic pressurization.
    
Phase 2: Labeling & Storage
  • Labeling: Immediately update the hazardous waste tag. Explicitly list "tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate (Boc-protected amine)" and mark the primary hazards as "Irritant / Eye Damage".

  • Storage: Store the waste carboy in a designated secondary containment tray, kept in a cool, well-ventilated waste accumulation area away from direct sunlight and heat sources.

Phase 3: Final Destruction
  • Manifesting: Coordinate with your Environmental Health and Safety (EHS) department or a certified hazardous waste vendor.

  • Destruction Method: The only approved method for the final destruction of this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber (to neutralize any

    
     emissions generated from the combustion of the diazaspiro core) [3].
    

DisposalWorkflow Gen Waste Generation: tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate Check Check pH & Compatibility (Ensure Neutral/Basic) Gen->Check Segregate Segregate into Halogen-Free Organic Waste Check->Segregate Compatible (pH 7-9) AcidWarn DO NOT MIX WITH ACIDS (Prevents Gas Evolution) Check->AcidWarn Incompatible (pH < 5) Store Store in Vented HDPE Carboy Secondary Containment Segregate->Store AcidWarn->Segregate Reroute Incinerate Final Disposal: High-Temp Incineration Store->Incinerate

Figure 2: Step-by-step logical workflow for the safe disposal of Boc-protected amine waste.

Spill Response & Decontamination Methodology

In the event of a localized spill outside of the fume hood, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

Step 1: Evacuate and Ventilate Immediately clear personnel from the immediate vicinity. If the spill is large (>100 mL), increase room ventilation and allow aerosols to settle.

Step 2: PPE Verification Responders must don heavy-duty nitrile gloves, safety goggles, and a fitted respirator with an organic vapor cartridge if ventilation is compromised.

Step 3: Containment Encircle the spill with an inert, non-combustible absorbent material such as commercial spill-control pillows, vermiculite, or dry sand. Do NOT use combustible materials (e.g., sawdust or paper towels), as the organic nature of the liquid can create a fire hazard.

Step 4: Absorption and Collection Work the absorbent into the spill from the outside in. Once the liquid is fully absorbed, use a non-sparking polypropylene scoop to transfer the saturated material into a chemically resistant, sealable HDPE pail.

Step 5: Surface Decontamination Wash the affected surface with a mild detergent and water solution to remove residual amine, followed by a wipe-down with isopropanol. Dispose of all contaminated cleaning materials in the solid hazardous waste stream.

Step 6: Disposal of Spill Residue Label the pail as "Hazardous Spill Residue - Contains Boc-Amine" and submit it directly to EHS for high-temperature incineration.

References

  • Title: Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate

Executive Summary & Risk Context Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a specialized spirocyclic amine intermediate used in the synthesis of high-value pharmaceutical targets. Its structure features a cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a specialized spirocyclic amine intermediate used in the synthesis of high-value pharmaceutical targets. Its structure features a cyclopropane ring fused to a larger nitrogenous ring , a "privileged scaffold" in modern drug discovery designed to improve metabolic stability and target engagement.

The Safety Paradox: While the tert-butoxycarbonyl (Boc) group generally reduces the volatility and immediate corrosivity compared to the free amine, the spiro[2.6] motif introduces significant ring strain.

  • Scientific Insight: Cyclopropane-containing compounds possess high

    
     character and unique electronic properties. In the absence of full toxicological profiling (e.g., LD50 data), you must treat this compound as a potent bioactive agent  with unknown sensitization potential.
    

Core Hazard Classifications (Inferred from Structural Analogs):

  • H315/H319: Skin and Severe Eye Irritation (Amine/Carbamate functionality).[1]

  • H335: Specific Target Organ Toxicity - Respiratory Irritation (Dust inhalation).[1]

  • H302: Harmful if Swallowed (Bioactive intermediate).[1]

PPE Matrix: The Defense System

Do not rely on "standard lab wear." Use this matrix to select PPE based on the specific operational state of the compound.

Table 1: Task-Based PPE Requirements
Protective LayerStandard Handling (Weighing <1g, Closed Vials)High-Risk Operations (Scale-up >1g, Open Flasks, Spill Cleanup)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil)Double Nitrile + Laminate Liner (If handling chlorinated solvents like DCM)Permeation Uncertainty: Spirocyclic amines have unmapped permeation rates. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (Indirect Vented)Face Shield + Goggles Dust Migration: Fine electrostatic powders can bypass standard safety glasses. Goggles seal the orbital area.
Respiratory Fume Hood Only (Sash at 18 inches)P100/N95 Respirator (If outside hood or during spill cleanup)Aerosolization: Static-prone solids easily become airborne during transfer.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Tyvek Coverall (Disposable)Wrist Gap: The wrist is the most common exposure point. Tyvek sleeves bridge the glove-coat gap.

Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer (Solid State)

Context: The highest risk of exposure occurs when the solid is dry and mobile.

  • Engineering Control Setup:

    • Verify Fume Hood Face Velocity: 80–100 fpm .

    • Ionization (Critical): Place a static eliminator (ionizing fan or bar) inside the hood 10 minutes prior. Boc-protected spirocycles are often fluffy, electrostatic solids that "jump" away from spatulas.

  • The "Static" Transfer:

    • Do not pour from the source bottle.

    • Use a disposable antistatic weighing boat .

    • Technique: Use a long-handled micro-spatula. Tap the spatula gently against the side of the boat to dislodge powder; do not "flick" it.

  • Decontamination:

    • Immediately wipe the balance area with a methanol-dampened wipe (solubilizes the organic intermediate better than water). Dispose of the wipe as solid hazardous waste.

Protocol B: Spill Response Logic

Scenario: You drop a vial containing 500mg of solid.

  • Isolate: Close the fume hood sash immediately. Alert nearby personnel.

  • Assess: Is the powder contained within the hood?

    • Yes: Proceed to cleanup.[2][3][4]

    • No (Lab Floor): Evacuate the immediate area for 15 minutes to allow aerosols to settle. Don N95/P100 respirator before re-entering.

  • Neutralize & Collect:

    • Cover the spill with a solvent-dampened pad (Ethanol or Isopropanol) to prevent dust generation. Do not sweep dry powder.

    • Scoop the damp slurry into a wide-mouth waste jar.

    • Wash the surface with mild acidic water (1% Acetic acid) followed by soap/water to neutralize trace amines.

Visualized Workflows

Figure 1: Risk Assessment & PPE Decision Logic

This logic gate ensures you never under-protect based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling Tert-butyl 5,8-diazaspiro... State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/THF) State->Solution Quant Quantity > 1g? Solid->Quant Solvent Solvent Type? Solution->Solvent Std_PPE Standard PPE: Double Nitrile + Goggles + Fume Hood Quant->Std_PPE No High_PPE Enhanced PPE: Add Tyvek Sleeves + Resp. Protection (if open) Quant->High_PPE Yes Permeable High Permeation (DCM, Chloroform) Solvent->Permeable Standard Standard Solvent (MeOH, EtOAc) Solvent->Standard SilverShield REQ: Laminate/Silver Shield Gloves under Nitrile Permeable->SilverShield Standard->Std_PPE

Caption: Decision tree for selecting PPE based on physical state and solvent carrier. Note the specific requirement for laminate gloves when handling chlorinated solutions.

Disposal & Waste Management

Principle: Treat as a "Non-Halogenated Organic" unless mixed with halogenated solvents.

  • Solid Waste:

    • Contaminated weighing boats, gloves, and paper towels must go into Solid Hazardous Waste (Double-bagged).

    • Do not throw in regular trash; the compound is a potential environmental toxin.

  • Liquid Waste:

    • Category: Organic Waste (Non-Halogenated).

    • Labeling: Clearly label as "Contains Boc-protected Spiro-Amine."

    • Note: If deprotection (removal of Boc) has occurred, the waste may be acidic and contain the free amine (more corrosive). Segregate accordingly.

  • Empty Containers:

    • Triple rinse with Methanol.

    • Deface the label.[5]

    • Discard as glass waste (if rinsed) or solid hazardous waste (if residue remains).

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (General framework for amine handling).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.